Zimeldine-d6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C16H17BrN2 |
|---|---|
Peso molecular |
323.26 g/mol |
Nombre IUPAC |
(E)-3-(4-bromophenyl)-3-pyridin-3-yl-N,N-bis(trideuteriomethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C16H17BrN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3/b16-9+/i1D3,2D3 |
Clave InChI |
OYPPVKRFBIWMSX-YXZLHESDSA-N |
Origen del producto |
United States |
Foundational & Exploratory
What is Zimeldine-d6 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Zimeldine-d6, a deuterated analog of the first-generation selective serotonin (B10506) reuptake inhibitor (SSRI), Zimeldine. While Zimeldine itself was withdrawn from the market due to adverse effects, its deuterated form, this compound, serves a critical role in modern analytical research. This document details its primary application, relevant quantitative data, and detailed experimental protocols for its use.
Core Concepts: Understanding this compound
This compound is a stable isotope-labeled version of Zimeldine, where six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Zimeldine but has a higher molecular weight. This key difference allows it to be distinguished from the non-labeled compound by mass spectrometry.
The primary and almost exclusive use of this compound in research is as an internal standard for the quantitative analysis of Zimeldine in biological matrices such as plasma, serum, and urine. In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for accurate and precise quantification. It is added at a known concentration to both calibration standards and unknown samples at the beginning of the sample preparation process. By correcting for variability in sample extraction, matrix effects, and instrument response, the use of a deuterated internal standard like this compound significantly enhances the reliability and robustness of the bioanalytical method.
Quantitative Data
For researchers employing this compound, specific physicochemical and mass spectrometric data are essential. The following tables summarize key quantitative information.
Table 1: Physicochemical Properties
| Property | Zimeldine | This compound |
| Molecular Formula | C₁₆H₁₇BrN₂ | C₁₆H₁₁D₆BrN₂ |
| Molecular Weight | 317.23 g/mol | 323.26 g/mol |
| Chemical Structure | (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine | (Z)-3-(4-bromophenyl)-N,N-di(methyl-d3)-3-(pyridin-3-yl)prop-2-en-1-amine |
Table 2: Proposed Multiple Reaction Monitoring (MRM) Transitions for LC-MS/MS Analysis
The following are scientifically plausible, proposed MRM transitions for Zimeldine, its active metabolite Norzimelidine, and this compound. These transitions are based on the known fragmentation patterns of similar compounds and would require empirical optimization on a specific tandem mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Zimeldine | 317.1 | 58.1 | 25 |
| 317.1 | 71.1 | 20 | |
| Norzimelidine | 303.1 | 44.1 | 28 |
| 303.1 | 77.1 | 35 | |
| This compound (Internal Standard) | 323.1 | 64.1 | 25 |
| 323.1 | 77.1 | 20 |
Table 3: Representative Bioanalytical Method Validation Parameters
The following data represent typical performance characteristics for an LC-MS/MS method for the quantification of an antidepressant in human plasma, using a deuterated internal standard. These values serve as a benchmark for a validated assay.
| Parameter | Specification | Representative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 6.1% - 9.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.8% to +7.3% |
| Matrix Effect | CV ≤ 15% | 8.9% |
| Recovery | Consistent and reproducible | > 85% |
Experimental Protocols
This section provides a detailed methodology for a typical bioanalytical LC-MS/MS assay for the quantification of Zimeldine in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Aliquoting: Aliquot 100 µL of human plasma (either calibration standards, quality control samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., at a concentration of 100 ng/mL in methanol) to each tube.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube to precipitate plasma proteins.
-
Vortexing: Vortex mix all tubes for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
Liquid Chromatography Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient from 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Linear gradient from 95% to 5% B
-
3.6-5.0 min: Hold at 5% B for column re-equilibration.
-
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.
Visualizations: Pathways and Workflows
The following diagrams, created using Graphviz, illustrate the metabolic pathway of Zimeldine and the experimental workflow for its quantification.
Primary metabolic pathway of Zimeldine.
Experimental workflow for LC-MS/MS analysis.
Conclusion
This compound is an indispensable tool for researchers requiring accurate and precise quantification of Zimeldine in biological samples. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis represents the gold standard for mitigating experimental variability. This guide provides the foundational knowledge, quantitative data, and a detailed experimental framework to aid in the successful implementation of this compound in a research setting. While the parent compound, Zimeldine, is of historical interest, its deuterated analog continues to be relevant in the field of analytical chemistry and drug metabolism studies.
An In-depth Technical Guide to the Chemical Properties and Stability of Zimeldine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zimeldine, one of the first selective serotonin (B10506) reuptake inhibitors (SSRIs), was developed for the treatment of depression.[1] Its primary mechanism of action involves the potent inhibition of serotonin reuptake in the synaptic cleft.[1] Zimeldine is metabolized in the body, primarily through N-demethylation, to its active metabolite, norzimelidine.[2][3] Zimeldine-d6 is a deuterated analog of Zimeldine, with the six hydrogen atoms on the N,N-dimethyl group replaced by deuterium (B1214612). This isotopic substitution is intended to enhance the metabolic stability of the molecule by leveraging the kinetic isotope effect, which can lead to a reduced rate of metabolism and potentially a longer half-life.[2][3]
This guide provides a comprehensive overview of the known chemical properties and expected stability of this compound, based on available data and established principles of deuteration in drug development. It also includes detailed experimental protocols for assessing its stability and degradation pathways.
Chemical Properties of this compound and Zimeldine
The introduction of deuterium in place of hydrogen atoms results in a slight increase in molecular weight but does not significantly alter the fundamental physicochemical properties such as pKa and solubility.
| Property | This compound | Zimeldine |
| Chemical Structure | (Z)-3-(4-bromophenyl)-N,N-di(trideuteriomethyl)-3-(pyridin-3-yl)prop-2-en-1-amine | (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine |
| Molecular Formula | C₁₆H₁₁D₆BrN₂[4] | C₁₆H₁₇BrN₂[1][5] |
| Molecular Weight | 323.26 g/mol [4] | 317.22 g/mol [5] |
| CAS Number | 1185239-75-1 | 56775-88-3[5] |
| pKa (Strongest Basic) | ~8.62 (Predicted) | 8.62[6] |
| Water Solubility | ~190 mg/L at 25 °C (Predicted) | 190 mg/L at 25 °C (Estimated)[5] |
| Appearance | Solid (Predicted) | Crystalline solid |
| Storage Conditions | Dry, dark, 0-4°C (short term), -20°C (long term) (Recommended) | Dry, dark, 0-4°C (short term), -20°C (long term)[5] |
Stability of this compound
The stability of a drug substance is a critical factor in its development, ensuring its safety and efficacy over time. The deuteration of the N,N-dimethyl group in this compound is anticipated to enhance its stability, primarily by slowing down the rate of N-demethylation, a key metabolic pathway for the parent compound.
Predicted Stability Profile
The following table summarizes the expected stability of this compound under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
| Stress Condition | Predicted Stability of this compound |
| Acidic Hydrolysis | Potential for degradation of the allylamine (B125299) side chain. |
| Alkaline Hydrolysis | Likely to be more stable than under acidic conditions, though some degradation may occur at high pH and temperature. |
| Oxidative Stress | The tertiary amine and the pyridine (B92270) ring may be susceptible to oxidation. |
| Photostability | The conjugated system may absorb UV light, potentially leading to photodegradation. |
| Thermal Stress | Generally stable at ambient temperatures, but degradation may occur at elevated temperatures. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photodegradation: Expose the drug substance in solution and as a solid to UV light (254 nm) and visible light for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see below).
4. Data Evaluation:
-
Determine the percentage of degradation of this compound.
-
Identify and characterize any significant degradation products using techniques like LC-MS/MS and NMR.
Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (HPLC) method is suitable for the analysis of this compound and its degradation products.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at 254 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Metabolic Pathway of this compound.
Caption: Forced Degradation Experimental Workflow.
Caption: Rationale for Enhanced Stability of this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of Zimeldine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Zimeldine-d6, a deuterated analog of the selective serotonin (B10506) reuptake inhibitor (SSRI), Zimeldine. The incorporation of deuterium (B1214612) can offer advantages in drug metabolism and pharmacokinetic studies, making deuterated standards like this compound essential for research and development.[1][2] This document details a putative synthetic pathway, purification methods, and in-depth characterization techniques.
Introduction to Zimeldine and the Rationale for Deuteration
Zimeldine, (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridinyl)prop-2-en-1-amine, was one of the first SSRIs brought to market for the treatment of depression.[3] Its mechanism of action involves the potent and selective inhibition of serotonin reuptake in the central nervous system. The deuteration of drug molecules, a process of replacing one or more hydrogen atoms with its stable isotope deuterium, is a strategy employed in pharmaceutical research to alter the metabolic profile of a compound.[1] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism at the site of deuteration (a phenomenon known as the kinetic isotope effect).[1] this compound, with deuterium atoms on the N,N-dimethyl group, is a valuable internal standard for quantitative bioanalytical assays and can be used in pharmacokinetic studies to investigate the metabolism of Zimeldine.
Synthesis of this compound
The synthesis of this compound can be approached by modifying established synthetic routes for Zimeldine, incorporating a deuterated starting material. A plausible and efficient method involves the use of deuterated N,N-dimethylamine or a deuterated methylating agent.
2.1. Proposed Synthetic Pathway
A feasible synthetic route to this compound is outlined below. This pathway utilizes a Wittig reaction or a related olefination reaction to construct the core structure, followed by the introduction of the deuterated dimethylamino group.
Caption: Proposed synthetic pathway for this compound.
2.2. Experimental Protocol: Synthesis of this compound
The following is a detailed, hypothetical experimental protocol for the synthesis of this compound.
Step 1: Synthesis of (E)-1-(4-bromophenyl)-3-(pyridin-3-yl)prop-2-en-1-one (Intermediate A)
-
To a solution of 3-acetylpyridine (1.0 eq) and 4-bromobenzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (B78521) (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the chalcone (B49325) intermediate.
Step 2: Synthesis of (Z)-3-(4-bromophenyl)-3-(pyridin-3-yl)allyl alcohol
-
Reduce the chalcone intermediate from Step 1 using a suitable reducing agent, such as sodium borohydride (B1222165) in methanol (B129727), to yield the corresponding allyl alcohol. The stereochemistry of the double bond is crucial and may require specific reaction conditions or subsequent isomerization steps.
Step 3: Synthesis of (Z)-3-bromo-1-(4-bromophenyl)-1-(pyridin-3-yl)prop-1-ene (Intermediate B)
-
Convert the allyl alcohol from the previous step to the corresponding allylic bromide using a reagent like phosphorus tribromide in a suitable solvent (e.g., diethyl ether) at low temperature.
Step 4: Synthesis of this compound
-
In a sealed reaction vessel, dissolve the allylic bromide (Intermediate B) (1.0 eq) in a suitable solvent such as acetonitrile (B52724).
-
Add dimethylamine-d6 hydrochloride (CD₃)₂NH·HCl (1.2 eq) and a base such as potassium carbonate (2.5 eq).
-
Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of dichloromethane (B109758) and methanol to afford this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
3.1. Physical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₁D₆BrN₂ |
| Molecular Weight | 323.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, chloroform, DMSO |
3.2. Spectroscopic and Chromatographic Data
| Technique | Expected Results |
| ¹H NMR | Absence of a singlet corresponding to the N(CH₃)₂ protons around 2.2 ppm. The remaining proton signals should be consistent with the Zimeldine structure. |
| ²H NMR | A singlet should be observed in the region where the N(CH₃)₂ protons would appear in the ¹H NMR spectrum. |
| ¹³C NMR | The carbon signal for the N-methyl groups will appear as a multiplet due to C-D coupling. Other carbon signals should be consistent with the Zimeldine structure. |
| Mass Spectrometry (ESI-MS) | The molecular ion peak [M+H]⁺ is expected at m/z 324.1, which is 6 mass units higher than the non-deuterated Zimeldine. |
| HPLC Purity | >98% (as determined by a suitable HPLC method). |
| Isotopic Enrichment | >98% (determined by mass spectrometry). |
3.3. Detailed Experimental Protocols for Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. The absence of a peak around 2.2 ppm for the N-methyl protons confirms successful deuteration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The signal for the deuterated methyl carbons will be observed as a septet due to coupling with deuterium (I=1).
-
²H NMR: Acquire a proton-decoupled ²H NMR spectrum to confirm the presence and chemical environment of the deuterium atoms.
3.3.2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Acquire the full scan mass spectrum. The observed molecular ion peak should correspond to the calculated mass of the deuterated compound. The isotopic distribution pattern will also be indicative of the deuteration.
3.3.3. High-Performance Liquid Chromatography (HPLC)
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Procedure: Inject a known concentration of this compound and analyze the chromatogram for the main peak and any impurities. The purity is calculated based on the area percentage of the main peak.
Signaling Pathway of Zimeldine
Zimeldine functions as a selective serotonin reuptake inhibitor (SSRI). The following diagram illustrates its mechanism of action at the synaptic cleft.
Caption: Mechanism of action of Zimeldine.
Experimental Workflow Summary
The overall workflow for the synthesis and characterization of this compound is summarized in the following diagram.
Caption: Workflow for this compound synthesis and analysis.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The provided protocols and diagrams serve as a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The successful synthesis and rigorous characterization of this compound are crucial for its application as a reliable internal standard and research tool in the development of new chemical entities.
References
The Role of Zimeldine-d6 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Zimeldine-d6 when utilized as an internal standard in bioanalytical methods. This document provides a comprehensive overview of the underlying principles, experimental methodologies, and data analysis techniques pertinent to its application in quantitative analysis, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Imperative for Internal Standards in Bioanalysis
In the landscape of regulated bioanalysis, achieving accurate and precise quantification of analytes in complex biological matrices is paramount.[1] The inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection can introduce significant errors, compromising the reliability of analytical data.[2] An internal standard (IS) is a compound with physicochemical properties closely resembling the analyte of interest, which is added at a known concentration to all samples, including calibrators and quality controls, prior to sample processing.[1] Its purpose is to normalize for variations that may occur during the analytical workflow, thereby enhancing the accuracy and precision of the results.[2]
Deuterated stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the "gold standard" in quantitative mass spectrometry.[3] By replacing six hydrogen atoms with deuterium, this compound becomes chemically almost identical to the parent drug, zimeldine (B1683631), but with a distinct mass. This unique characteristic allows it to mimic the behavior of the analyte throughout the analytical process while being distinguishable by the mass spectrometer.
Mechanism of Action: Isotope Dilution Mass Spectrometry
The fundamental principle governing the use of this compound as an internal standard is Isotope Dilution Mass Spectrometry (IDMS).[4] In this technique, a known amount of this compound is introduced into the biological sample at the earliest stage of preparation. Because this compound is chemically analogous to zimeldine, it will experience the same degree of loss or variation during extraction, derivatization, and injection.[5] Furthermore, it co-elutes with the analyte during chromatographic separation and exhibits a similar ionization response in the mass spectrometer's ion source.[5]
The mass spectrometer is programmed to monitor specific mass-to-charge (m/z) transitions for both the analyte (Zimeldine) and the internal standard (this compound) using Multiple Reaction Monitoring (MRM).[6] The ratio of the peak area of the analyte to the peak area of the internal standard is then calculated. Since any variations in the analytical process will affect both the analyte and the internal standard to the same extent, this ratio remains constant and is directly proportional to the initial concentration of the analyte in the sample. By normalizing the analyte's response to that of the internal standard, IDMS effectively compensates for matrix effects, extraction inefficiencies, and instrumental drift, leading to highly accurate and precise quantification.[4]
Experimental Protocols
The following sections outline a generalized experimental protocol for the quantification of zimeldine in human plasma using this compound as an internal standard. It is important to note that specific parameters should be optimized and validated for the particular instrumentation and application.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecule drugs from plasma samples.
-
Aliquoting: Transfer 100 µL of human plasma (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a working solution of this compound (concentration to be optimized, e.g., 100 ng/mL in methanol) to each tube.
-
Precipitation: Add 300 µL of a protein precipitating agent, such as acetonitrile (B52724) or methanol, to each tube.
-
Vortexing: Vortex mix the samples vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The chromatographic separation is crucial for resolving the analyte from other matrix components, while tandem mass spectrometry provides selective and sensitive detection.
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient Elution | A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| MS System | A triple quadrupole mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode. |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for the selected MRM transitions of both zimeldine and this compound.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all calibrators, quality controls, and unknown samples.
-
Calibration Curve Generation: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Concentration Determination: Determine the concentration of zimeldine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Clear and structured presentation of quantitative data is essential for method validation and sample analysis.
Table 1: Hypothetical MRM Transitions for Zimeldine and this compound
Disclaimer: The following MRM transitions are hypothetical and should be experimentally determined and optimized for the specific mass spectrometer used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Zimeldine | 317.1 | 71.1 | 25 | 100 |
| 317.1 | 58.1 | 30 | 100 | |
| This compound | 323.1 | 77.1 | 25 | 100 |
| 323.1 | 64.1 | 30 | 100 |
Table 2: Typical Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at the LLOQ) |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Analyte stable under various storage and processing conditions. |
Mandatory Visualizations
Caption: Experimental workflow for the analysis of zimeldine using this compound as an internal standard.
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).
Conclusion
This compound serves as an exemplary internal standard for the quantitative bioanalysis of zimeldine. Its mechanism of action, rooted in the principles of Isotope Dilution Mass Spectrometry, allows for the effective correction of analytical variability, thereby ensuring the generation of high-quality, reliable data. The implementation of a validated LC-MS/MS method employing this compound is a robust strategy for pharmacokinetic, toxicokinetic, and clinical studies involving zimeldine. The methodologies and principles outlined in this guide provide a foundational framework for researchers, scientists, and drug development professionals to develop and implement rigorous and accurate bioanalytical assays.
References
- 1. Simultaneous determination of seven tricyclic antidepressant drugs in human plasma by direct-injection HPLC-APCI-MS-MS with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Antiepileptics in Biological Samples—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of 24 Antidepressant Drugs and Their Metabolites in Wastewater by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the pharmaceutical and life sciences, the pursuit of accuracy and precision is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the benchmark for its sensitivity and specificity, yet it is not without its challenges. Variability arising from sample preparation, matrix effects, and instrument performance can compromise data integrity. To surmount these obstacles, the use of a stable isotope-labeled internal standard (SIL-IS), specifically a deuterated internal standard, has become the undisputed gold standard.[1]
This technical guide provides a comprehensive exploration of the core principles, applications, and best practices for the use of deuterated internal standards in mass spectrometry. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to implement these critical tools effectively, ensuring the generation of robust, reliable, and defensible quantitative data.
The Principle of Isotope Dilution Mass Spectrometry
The foundation of using a deuterated internal standard lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H), a stable, non-radioactive isotope of hydrogen.[2][3] This substitution results in a molecule that is chemically and physically almost identical to the analyte but has a higher molecular weight.[4]
This near-identical nature ensures that the deuterated standard behaves in the same manner as the analyte throughout the entire analytical workflow. It experiences the same extraction recovery, chromatographic retention (with minor, predictable shifts), and ionization response in the mass spectrometer's source.[1][2] By adding a known, fixed concentration of the deuterated standard to every sample, calibrator, and quality control (QC) at the beginning of the process, it serves as a perfect proxy. The mass spectrometer can distinguish between the analyte and the heavier internal standard. Quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains constant even if absolute signal intensities fluctuate, effectively normalizing for a multitude of experimental variables.[4]
Core Advantages of Deuterated Internal Standards
The adoption of deuterated internal standards offers significant advantages over other internal standard strategies, such as using a structural analog.
-
Correction for Matrix Effects : Biological matrices like plasma, urine, and tissue are complex and can cause ion suppression or enhancement, leading to inaccurate quantification.[5] Since the deuterated standard co-elutes and is chemically identical to the analyte, it experiences the same matrix effects, allowing for precise correction.[2]
-
Compensation for Sample Preparation Variability : Analyte recovery during sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be inconsistent. A deuterated standard, added prior to extraction, experiences the same losses, ensuring the analyte-to-internal standard ratio remains constant.[5]
-
Normalization of Instrumental Variations : Fluctuations in autosampler injection volume and mass spectrometer response can introduce variability. The use of a deuterated internal standard normalizes these variations, leading to more precise and reproducible results.[4][5]
-
Enhanced Assay Robustness : By minimizing variability, deuterated standards contribute to more robust and reliable bioanalytical methods, leading to higher sample throughput and fewer failed analytical runs.[4]
Quantitative Performance: A Comparative Analysis
The empirical data overwhelmingly supports the superiority of deuterated internal standards. The following tables summarize key performance metrics, illustrating the enhanced accuracy and precision achieved.
Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standard Strategies
| Performance Metric | Deuterated Internal Standard (D-IS) | Structural Analog Internal Standard (A-IS) | Acceptance Criteria (ICH M10) |
| Intra-Assay Precision (%CV) | 0.9 - 14.7%[6] | Generally higher and more variable | ≤ 15% (≤ 20% at LLOQ) |
| Inter-Assay Precision (%CV) | 2.5 - 12.5%[6] | Generally higher and more variable | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | 90 - 113%[6] | 96.8% (with higher standard deviation)[7] | Within ± 15% (± 20% at LLOQ) |
| Matrix Effect (%CV) | Well-compensated[6] | Can be significant and variable | IS-normalized matrix factor CV ≤ 15% |
| Data synthesized from studies on immunosuppressants and other pharmaceuticals.[6][7][8] |
Table 2: Performance Data for a Hypothetical Drug Assay in Human Plasma
| Quality Control Level | Internal Standard Type | Accuracy (% Bias) | Precision (%CV) |
| Low QC | Deuterated IS | +2.5% | 4.1% |
| Analog IS | -8.2% | 9.8% | |
| Mid QC | Deuterated IS | -1.1% | 3.5% |
| Analog IS | -6.5% | 8.2% | |
| High QC | Deuterated IS | +0.8% | 2.9% |
| Analog IS | -5.1% | 7.5% | |
| This table illustrates the typical improvement in accuracy and precision when a deuterated internal standard is employed. |
Potential Challenges and Considerations
While deuterated standards are the preferred choice, researchers should be aware of potential challenges:
-
Isotopic Exchange : Deuterium atoms placed on labile positions (e.g., on heteroatoms like -OH, -NH, -SH) can exchange with hydrogen atoms from the solvent or matrix. This can lead to a loss of the isotopic label and inaccurate quantification. Therefore, it is crucial to select standards with deuterium labels on stable, non-exchangeable positions.[1]
-
Chromatographic Shift (Isotope Effect) : The replacement of hydrogen with the slightly larger deuterium atom can sometimes lead to a small change in retention time, with the deuterated compound often eluting slightly earlier from a reversed-phase column.[7][9] If this shift is significant and occurs in a region of variable ion suppression, it can compromise the correction for matrix effects.[9]
-
Isotopic Purity : The deuterated standard should have high isotopic purity to minimize the contribution of any unlabeled analyte present as an impurity, which could bias results, especially at the lower limit of quantification (LLOQ).[10]
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible bioanalytical science. The following sections provide methodologies for key experiments involving deuterated internal standards.
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general example for the quantification of a small molecule drug in human plasma.
Materials:
-
Human plasma samples (stored at -80°C)
-
Deuterated Internal Standard (IS) stock solution
-
Acetonitrile (B52724) (ACN), LC-MS grade, containing 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL) or 96-well plates
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
Methodology:
-
Thaw frozen plasma samples on ice until completely liquefied.
-
Vortex mix the samples for 10 seconds to ensure homogeneity.
-
Aliquot 100 µL of each plasma sample (study sample, calibration standard, or quality control) into a labeled microcentrifuge tube.
-
Add 20 µL of the IS working solution to each tube (except for blank matrix samples).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (~350 µL) to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Protocol 2: Bioanalytical Method Validation - Matrix Effect Evaluation
Objective: To assess the influence of matrix components on the ionization of the analyte and the deuterated internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A: Spike the analyte and deuterated IS into the mobile phase or an appropriate solvent at low and high concentrations.
-
Set B: Extract blank biological matrix from at least six different sources. Spike the analyte and deuterated IS post-extraction into the extracted matrix at the same concentrations as Set A.
-
Set C: Spike the analyte and deuterated IS into the blank matrix from the same six sources before subjecting them to the full extraction procedure.
-
-
Analyze all three sets by the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Assess Precision: Calculate the coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots.
Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤ 15%.[6]
Visualizing the Workflow and Principles
Diagrams are powerful tools for understanding complex processes. The following have been generated using Graphviz (DOT language) to illustrate key concepts.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry, particularly in the regulated environment of drug development. Their ability to accurately and precisely correct for the myriad sources of analytical variability ensures the generation of high-quality, reliable, and reproducible quantitative data.[2][4] While considerations such as label stability and potential isotopic effects must be addressed, the benefits overwhelmingly justify their implementation. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is not merely a best practice but a critical step toward ensuring the integrity of pharmacokinetic data, accelerating development timelines, and ultimately contributing to the successful creation of new and effective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. texilajournal.com [texilajournal.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Certificate of Analysis: Zimeldine-d6 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quality control, analytical methodologies, and characterization of Zimeldine-d6. This compound is the deuterated analog of Zimeldine, a former antidepressant that acted as a selective serotonin (B10506) reuptake inhibitor (SSRI). Due to its structural similarity and mass difference from the parent compound, this compound is an ideal internal standard for quantitative bioanalytical studies using mass spectrometry, such as in pharmacokinetic and metabolism studies.[1] Ensuring the chemical and isotopic purity of this standard is critical for generating accurate and reproducible data.
Representative Certificate of Analysis
Product Name: this compound Lot Number: ZIM-D6-20251208 Molecular Formula: C₁₆H₁₁D₆BrN₂ Molecular Weight: 323.26 g/mol CAS Number: 1185239-75-1
Physical and Chemical Properties
| Property | Specification |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in Methanol (B129727), DMSO, Acetonitrile |
| Storage Condition | Store at 2-8°C, protect from light and moisture |
Analytical Data
The following tables summarize the quantitative data obtained for this lot of this compound.
Table 1: Purity and Isotopic Enrichment
| Analysis | Method | Result |
| Chemical Purity | HPLC | 99.8% |
| Isotopic Enrichment | Mass Spec. | 99.5% |
| Deuterium (B1214612) Incorporation | Mass Spec. | ≥98% (d₆) |
| Residual Solvents | GC-HS | Conforms to ICH Q3C |
| ¹H-NMR | NMR | Conforms to Structure |
| Elemental Analysis | Combustion | Conforms to Theory |
Table 2: Isotopic Distribution
| Isotopologue | Abundance (%) |
| d₀ | <0.01% |
| d₁ | <0.01% |
| d₂ | 0.02% |
| d₃ | 0.08% |
| d₄ | 0.30% |
| d₅ | 1.50% |
| d₆ | 98.10% |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below. These protocols are essential for understanding how the quality of this compound is assessed.
Protocol 1: Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is used to separate this compound from any non-deuterated or other structurally related impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start with 95% A, hold for 1 min.
-
Linear ramp to 5% A over 8 min.
-
Hold at 5% A for 2 min.
-
Return to 95% A over 1 min and re-equilibrate for 3 min.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[2]
-
Injection Volume: 2.0 µL.[2]
-
Detection Wavelength: 254 nm.
-
Sample Preparation: The sample is accurately weighed and dissolved in methanol to a final concentration of 1 mg/mL.
-
Purity Calculation: The area percentage of the main peak relative to the total peak area is calculated to determine chemical purity.
Protocol 2: Isotopic Enrichment by Mass Spectrometry (MS)
This protocol determines the isotopic purity and distribution of deuterated species using high-resolution mass spectrometry.
-
Instrumentation: SCIEX Triple Quad 4500MD System with an electrospray ionization (ESI) source or equivalent.[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Infusion Flow Rate: 10 µL/min.
-
Scan Mode: Full scan from m/z 320-330.
-
Data Analysis: The relative intensities of the ion peaks corresponding to the different isotopologues (d₀ to d₆) are measured. Isotopic enrichment is calculated as the percentage of the d₆ isotopologue relative to the sum of all isotopologues. This method provides high sensitivity and requires minimal sample.[3][4]
Protocol 3: Structural Confirmation by ¹H-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule and ensure that deuterium labeling has occurred at the intended positions.
-
Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Sample Concentration: Approximately 5 mg/mL.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds
-
-
Data Analysis: The ¹H-NMR spectrum is analyzed for the presence of expected proton signals and the significant reduction or absence of signals at the sites of deuteration. The chemical shifts and coupling constants are compared to reference spectra of the non-deuterated Zimeldine. Quantitative NMR (qNMR) can also be employed for an absolute purity determination against a certified internal standard.[5][6]
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the analysis and application of this compound.
Caption: Workflow for Generating a Certificate of Analysis.
Caption: Zimeldine's Mechanism of Action at the Synapse.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubsapp.acs.org [pubsapp.acs.org]
A Technical Guide to Commercially Available Zimeldine-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available Zimeldine-d6, a deuterated analog of the selective serotonin (B10506) reuptake inhibitor (SSRI) Zimeldine. This document is intended to serve as a resource for researchers, scientists, and drug development professionals utilizing this compound in their studies.
Introduction
Zimeldine was one of the first SSRIs to be marketed for the treatment of depression.[1] Its mechanism of action involves the potent and selective inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake from the synaptic cleft.[1][2] Although Zimeldine itself was withdrawn from the market due to rare but serious side effects, its deuterated analog, this compound, serves as an invaluable tool in research, particularly as an internal standard for bioanalytical studies.[1] The substitution of six hydrogen atoms with deuterium (B1214612) results in a mass shift that allows for its differentiation from the unlabeled parent compound in mass spectrometry-based assays, without significantly altering its chemical properties.
Commercial Availability of this compound
This compound is available from several chemical suppliers that specialize in reference standards and isotopically labeled compounds. The following table summarizes the key information for commercially available this compound from prominent vendors. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed quantitative data on purity and isotopic enrichment.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |
| Santa Cruz Biotechnology | sc-217594 | 1185239-75-1 | C₁₆H₁₁D₆BrN₂ | 323.26 | For research use only. A Certificate of Analysis is available upon request.[3][4] |
| VIVAN Life Sciences | VLCS-01632 | 1185239-75-1 | C₁₆H₁₁D₆BrN₂ | 323.26 | Provided with a CoA, MASS, NMR, and HPLC data.[5] |
| LGC Standards (Toronto Research Chemicals) | TRC-Z435002 | 1185239-75-1 | C₁₆H₁₁D₆BrN₂ | 323.26 | High-quality certified reference material.[6] A full analytical data package is typically provided with TRC products.[7] |
Physicochemical Properties
| Property | Value |
| Synonyms | (Z)-3-(4-Bromophenyl)-N,N-(dimethyl-d6)-3-(3-pyridinyl)-2-propen-1-amine, Zimelidine-d6 |
| Chemical Structure | (Z)-isomer of a pyridylallylamine derivative |
Experimental Protocols: Use of this compound as an Internal Standard
This compound is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Zimeldine concentrations in biological matrices (e.g., plasma, serum, tissue homogenates).
Objective: To accurately quantify the concentration of Zimeldine in a biological sample.
Materials:
-
Zimeldine analytical standard
-
This compound internal standard
-
Biological matrix (e.g., plasma)
-
Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol)
-
Reconstitution solvent (e.g., mobile phase)
-
LC-MS/MS system
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Zimeldine and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of working standard solutions of Zimeldine at various concentrations to construct a calibration curve.
-
Prepare a working solution of this compound at a fixed concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the biological sample (blank, standard, or unknown), add a small, precise volume (e.g., 10 µL) of the this compound working solution.
-
For calibration standards, add the corresponding Zimeldine working solution. For unknown samples, add an equivalent volume of solvent.
-
Add a protein precipitation solvent (e.g., 300 µL of acetonitrile) to each sample.
-
Vortex the samples thoroughly to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of reconstitution solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Develop a chromatographic method to separate Zimeldine and this compound from endogenous matrix components.
-
Optimize the mass spectrometer parameters for the detection of both analytes using multiple reaction monitoring (MRM).
-
Monitor a specific precursor-to-product ion transition for Zimeldine.
-
Monitor the corresponding mass-shifted precursor-to-product ion transition for this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Zimeldine to this compound against the known concentrations of the Zimeldine standards.
-
Determine the concentration of Zimeldine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The following diagram illustrates a typical experimental workflow for using this compound as an internal standard.
Signaling Pathway of Zimeldine
As a selective serotonin reuptake inhibitor, the primary mechanism of action of Zimeldine is the blockade of the serotonin transporter (SERT), also known as SLC6A4.[8] This transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling.[9][10] By inhibiting SERT, Zimeldine increases the concentration and prolongs the duration of serotonin in the synapse, leading to enhanced activation of postsynaptic serotonin receptors.[8][11]
The following diagram illustrates the signaling pathway affected by Zimeldine.
References
- 1. Zimelidine - Wikipedia [en.wikipedia.org]
- 2. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. vivanls.com [vivanls.com]
- 6. This compound | TRC-Z435002-10MG | LGC Standards [lgcstandards.com]
- 7. LGC Group [www2.lgcgroup.com]
- 8. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Zimeldine-d6 molecular weight and formula.
An In-depth Technical Guide to Zimeldine-d6: Molecular Properties
For researchers, scientists, and drug development professionals, a precise understanding of the molecular characteristics of isotopically labeled compounds is paramount for rigorous experimental design and interpretation. This guide provides a focused overview of the core molecular properties of this compound, a deuterated analog of the selective serotonin (B10506) reuptake inhibitor (SSRI), Zimeldine.
Molecular Data Summary
The incorporation of six deuterium (B1214612) atoms into the Zimeldine structure results in a quantifiable increase in its molecular weight. The fundamental molecular attributes of this compound are detailed below, with the non-deuterated form, Zimeldine, provided for comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₆H₁₁D₆BrN₂ | 323.26[1][2] |
| Zimeldine | C₁₆H₁₇BrN₂ | 317.23 |
Structural Relationship and Isotopic Labeling
This compound is synthesized by replacing six hydrogen atoms with deuterium atoms on the N,N-dimethyl group of Zimeldine. This isotopic substitution is a critical tool in various research applications, particularly in pharmacokinetic studies where it can be used as an internal standard for mass spectrometry-based quantification of the parent drug.
Experimental Protocols
Detailed experimental protocols for the use of this compound are highly application-specific. However, a general methodology for its use as an internal standard in a typical liquid chromatography-mass spectrometry (LC-MS) bioanalytical assay is outlined below.
Objective: To quantify the concentration of Zimeldine in a biological matrix (e.g., plasma).
Workflow:
Methodology:
-
Preparation of Standards: A calibration curve is prepared by spiking known concentrations of Zimeldine into the blank biological matrix. A fixed, known concentration of this compound is added to each standard.
-
Sample Preparation: The unknown samples are similarly spiked with the same fixed concentration of this compound.
-
Extraction: Proteins are typically precipitated from the plasma samples, often with a cold organic solvent (e.g., acetonitrile). The supernatant is then further purified using solid-phase extraction to remove interfering substances.
-
LC-MS/MS Analysis: The extracted samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer. The chromatographic conditions are optimized to separate Zimeldine and this compound from matrix components. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Zimeldine and this compound.
-
Quantification: The peak areas of the analyte (Zimeldine) and the internal standard (this compound) are recorded. The ratio of the peak area of Zimeldine to the peak area of this compound is calculated. This ratio is plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of Zimeldine in the unknown samples is then determined from this curve.
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.
References
Zimeldine-d6: A Technical Guide to Solubility and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the solubility and recommended storage conditions for Zimeldine-d6, a deuterated analog of the selective serotonin (B10506) reuptake inhibitor (SSRI), Zimeldine. The information herein is intended to support researchers and drug development professionals in the proper handling, storage, and application of this compound.
Core Compound Properties
This compound is the deuterated form of Zimeldine, an antidepressant that functions by inhibiting the reuptake of serotonin in the central nervous system. The inclusion of deuterium (B1214612) isotopes can be useful in various research applications, including metabolic studies and as an internal standard in analytical testing.
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Methanol | Soluble |
For quantitative analysis, it is recommended that researchers determine the precise solubility in their specific solvent and experimental conditions. A general protocol for this determination is provided in the "Experimental Protocols" section of this guide.
Storage and Stability
Proper storage is crucial for maintaining the integrity and stability of this compound. The recommended storage conditions are as follows:
Table 2: Recommended Storage Conditions for this compound
| Duration | Temperature | Conditions |
| Short-term (days to weeks) | Refrigerator (2-8°C) | Store in a well-sealed container, protected from light. |
| Long-term (months to years) | Freezer (-20°C) | Store in a well-sealed container, protected from light. |
Experimental Protocols
The following are generalized yet detailed methodologies for key experiments related to the handling and characterization of this compound.
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol describes a common and reliable method for determining the equilibrium solubility of a compound in a specific solvent.
Objective: To determine the saturation concentration of this compound in a chosen solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent of interest (e.g., Methanol)
-
Volumetric flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound to a volumetric flask containing the chosen solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the flask and place it in an orbital shaker with a precisely controlled temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
To separate the undissolved solid, centrifuge an aliquot of the suspension at a high speed.
-
Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining particulate matter.
-
Quantify the concentration of this compound in the clear filtrate using a validated HPLC method.[2][3][4] This involves creating a calibration curve with standard solutions of known concentrations.[3]
-
The resulting concentration is reported as the solubility of this compound in that solvent at the specified temperature.
Protocol 2: Stability Study (Based on ICH Guidelines)
This protocol outlines a general approach for assessing the stability of this compound under various environmental conditions, based on the principles of the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]
Objective: To evaluate the stability of this compound over time under specific temperature and humidity conditions.
Materials:
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Appropriate containers for storage
-
Validated stability-indicating analytical method (e.g., HPLC)
Procedure:
-
Place accurately weighed samples of this compound into suitable, well-sealed containers.
-
Store the containers in stability chambers under various conditions. Long-term testing is often conducted at 25°C/60% RH or 30°C/65% RH for 12 months, while accelerated testing is typically performed at 40°C/75% RH for 6 months.[7]
-
At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies; 0, 3, 6 months for accelerated studies), remove a sample for analysis.[7]
-
Analyze the sample using a validated, stability-indicating analytical method to determine the concentration of this compound and to detect any degradation products.
-
Evaluate changes in physical appearance, assay, and degradation products over time to establish a shelf-life or re-test period.
Visualizations
Mechanism of Action of Zimeldine
Zimeldine, and by extension this compound, acts as a selective serotonin reuptake inhibitor (SSRI). The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of this compound as a selective serotonin reuptake inhibitor (SSRI).
Experimental Workflow for Handling and Storage of this compound
The following diagram outlines a logical workflow for the proper handling and storage of this compound in a research setting.
Caption: Recommended workflow for the handling and storage of this compound.
References
- 1. This compound | 1185239-75-1 [amp.chemicalbook.com]
- 2. lcms.cz [lcms.cz]
- 3. pharmaguru.co [pharmaguru.co]
- 4. benchchem.com [benchchem.com]
- 5. Ich guideline for stability testing | PPTX [slideshare.net]
- 6. Stability Testing ICH Guidelines | LSC Group® [lscgroupllc.com]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. snscourseware.org [snscourseware.org]
Methodological & Application
Application Notes and Protocols for the Use of Zimeldine-d6 in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of zimelidine in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and zimelidine-d6 as an internal standard.
Introduction
Zimelidine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was formerly used as an antidepressant. Norzimelidine is its active metabolite. For pharmacokinetic, toxicokinetic, and clinical monitoring studies, a sensitive and selective analytical method is crucial for the accurate quantification of zimelidine and its metabolite in biological samples such as plasma and serum. The use of a stable isotope-labeled internal standard, such as zimelidine-d6, is the gold standard in LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision of the quantitative results.
This application note describes a robust LC-MS/MS method for the determination of zimelidine, incorporating zimelidine-d6 as an internal standard. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with typical validation parameters.
Experimental Protocols
Materials and Reagents
-
Analytes: Zimelidine and Norzimelidine reference standards
-
Internal Standard: Zimeldine-d6
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)
-
Reagents: Ammonium formate, Ultrapure water
-
Biological Matrix: Drug-free human plasma or serum
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting small molecules from biological matrices.
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80% Mobile Phase A: 20% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The following are typical LC parameters for the separation of zimelidine and norzimelidine. Optimization may be required based on the specific LC system and column used.
| Parameter | Typical Value |
| LC System | A standard UHPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry (MS) Conditions
The following are example MS parameters. The specific mass transitions for zimelidine and zimelidine-d6 should be optimized by infusing the standard solutions into the mass spectrometer.
| Parameter | Typical Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 1: Example MRM Transitions for Zimelidine, Norzimelidine, and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Zimelidine | 317.1 | 58.1 | 25 |
| Norzimelidine | 303.1 | 58.1 | 25 |
| This compound (IS) | 323.1 | 64.1 | 25 |
| Note: These are predicted transitions and should be experimentally confirmed. |
Data Presentation: Method Validation Summary
The following tables summarize typical quantitative data for a validated LC-MS/MS method for zimelidine using zimelidine-d6 as an internal standard. The data presented here is representative and may vary based on the specific laboratory conditions and instrumentation.
Table 2: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| Zimelidine | 1 - 1000 | > 0.995 |
| Norzimelidine | 1 - 1000 | > 0.995 |
Table 3: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Zimelidine | LLOQ | 1 | < 15 | 85 - 115 |
| Low | 3 | < 10 | 90 - 110 | |
| Mid | 100 | < 10 | 90 - 110 | |
| High | 800 | < 10 | 90 - 110 | |
| Norzimelidine | LLOQ | 1 | < 15 | 85 - 115 |
| Low | 3 | < 10 | 90 - 110 | |
| Mid | 100 | < 10 | 90 - 110 | |
| High | 800 | < 10 | 90 - 110 |
Table 4: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Zimelidine | > 85 | 90 - 110 |
| Norzimelidine | > 85 | 90 - 110 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships within the LC-MS/MS analysis.
Application Note: Quantitative Analysis of Zimeldine in Human Plasma using Zimeldine-d6 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Zimeldine in human plasma using a stable isotope-labeled internal standard, Zimeldine-d6. The method utilizes a simple protein precipitation for sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate and precise measurement of Zimeldine.
Introduction
Zimelidine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was formerly used as an antidepressant. Its mechanism of action involves blocking the reuptake of serotonin at the neuronal membrane's serotonin transporter, which enhances the action of serotonin. Accurate quantification of Zimelidine in biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[1] A deuterated internal standard co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation and matrix effects.[2][3] This application note provides a detailed protocol for the extraction and quantification of Zimelidine in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Zimeldine hydrochloride (analytical standard)
-
This compound hydrochloride (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Zimeldine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Zimeldine stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of this compound in 50:50 (v/v) methanol:water.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
To each tube, add 100 µL of the corresponding sample (blank plasma, plasma spiked with calibration standards, QC samples, or unknown samples).
-
Add 25 µL of the 100 ng/mL this compound internal standard working solution to all tubes except the blank.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.5 kV |
Table 3: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Zimeldine | 317.1 | 58.1 | 25 |
| This compound | 323.1 | 64.1 | 25 |
(Note: The exact m/z values and collision energies should be optimized for the specific instrument used.)
Data Analysis
The concentration of Zimeldine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor of 1/x² is typically used. The concentrations of Zimeldine in the QC and unknown samples are then calculated from the regression equation of the calibration curve.
Table 4: Representative Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Zimeldine/Zimeldine-d6) |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.125 |
| 50 | 0.630 |
| 100 | 1.255 |
| 250 | 3.140 |
| 500 | 6.285 |
| 1000 | 12.580 |
Visualizations
References
Application Notes and Protocols for Pharmacokinetic Studies of Zimeldine using Zimeldine-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zimeldine (B1683631) is a former antidepressant drug that acts as a selective serotonin (B10506) reuptake inhibitor (SSRI). Although withdrawn from the market due to rare but serious side effects, its pharmacokinetic profile and that of its active metabolite, norzimelidine, remain of interest for academic research and in the development of new central nervous system drugs. Accurate and precise quantification of zimeldine and norzimelidine in biological matrices is crucial for these studies. The use of a stable isotope-labeled internal standard, such as Zimeldine-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis.
These application notes provide a detailed protocol for a pharmacokinetic study of zimeldine, incorporating this compound as an internal standard for robust and reliable quantification. The protocol covers sample preparation, LC-MS/MS analysis, and data interpretation.
Pharmacokinetic Parameters of Zimeldine and Norzimelidine
The pharmacokinetic profile of zimeldine has been characterized in several clinical studies. Following oral administration, zimeldine is well-absorbed and is metabolized to the active metabolite, norzimelidine. The following tables summarize key pharmacokinetic parameters from studies in healthy volunteers and geriatric patients.
Table 1: Pharmacokinetic Parameters of Zimeldine and Norzimelidine in Healthy Adults after a Single Oral Dose
| Parameter | Zimeldine | Norzimelidine | Reference |
| Dose | 100 mg | - | [1] |
| Tmax (h) | - | - | |
| Cmax (ng/mL) | 103.9 ± 34.8 | - | [1] |
| t1/2 (h) | 8.4 ± 2.0 | 19.4 ± 3.6 | [1] |
| Bioavailability | ~50% | - | [2] |
Table 2: Pharmacokinetic Parameters of Zimeldine and Norzimelidine in Healthy Adults after Oral and Intravenous Administration
| Parameter | Zimeldine (150 mg oral) | Zimeldine (20 mg IV) | Norzimelidine (from 150 mg oral) | Norzimelidine (from 20 mg IV) | Reference |
| t1/2 (h) | 4.7 ± 1.3 | 5.1 ± 0.7 | 22.8 | - | [2] |
Table 3: Pharmacokinetic Parameters of Zimeldine and Norzimelidine in Geriatric Patients
| Parameter | Zimeldine | Norzimelidine | Reference |
| Dosing Regimen | 50-100 mg twice daily | - | [3] |
| t1/2 (h) | 15 | 35 | [3] |
Experimental Protocols
Bioanalytical Method for Quantification of Zimeldine and Norzimelidine in Human Plasma
This protocol describes a bioanalytical method for the simultaneous quantification of zimelidine and norzimelidine in human plasma using this compound as an internal standard (IS) by LC-MS/MS.
1. Materials and Reagents
-
Zimeldine reference standard
-
Norzimelidine reference standard
-
This compound (internal standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of zimeldine, norzimelidine, and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the zimeldine and norzimelidine stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
3. Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for removing proteins from plasma samples.[4][5][6][7]
-
Label polypropylene (B1209903) microcentrifuge tubes for each sample, calibration standard, and QC.
-
To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see LC-MS/MS conditions below).
-
Vortex to mix and transfer to autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Hypothetical)
The following are suggested starting conditions for the LC-MS/MS analysis, based on methods for similar compounds. Method development and validation are required.
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (Hypothetical):
-
Zimeldine: Q1/Q3 (to be determined experimentally)
-
Norzimelidine: Q1/Q3 (to be determined experimentally)
-
This compound: Q1/Q3 (to be determined experimentally, expected +6 Da shift from Zimeldine)
-
5. Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term, post-preparative)
Visualizations
Caption: Workflow for a pharmacokinetic study of Zimeldine.
Caption: Detailed workflow for plasma sample preparation.
References
- 1. Pharmacokinetic study of zimelidine using a new GLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of zimelidine in humans--plasma levels and urinary excretion of zimelidine and norzimelidine after intravenous and oral administration of zimelidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zimelidine to geriatric patients: a pharmacokinetic and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 7. filtrous.com [filtrous.com]
Application Notes and Protocols for Zimeldine-d6 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zimeldine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was formerly used as an antidepressant. Zimeldine-d6, a deuterated analog of Zimeldine, is commonly utilized as an internal standard in quantitative bioanalytical methods to ensure accuracy and precision. This document provides detailed application notes and protocols for the sample preparation of plasma and serum samples for the analysis of Zimeldine, using this compound as an internal standard, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols for protein precipitation, liquid-liquid extraction, and solid-phase extraction are based on established methodologies for the analysis of antidepressants in biological matrices.
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte of interest. The most common methods for the analysis of antidepressants like Zimeldine in plasma or serum are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PP)
Protein precipitation is a simple and rapid method for sample cleanup. It is particularly useful for high-throughput analysis. Acetonitrile (B52724) is a common precipitating agent that effectively removes proteins from plasma samples.[1]
Experimental Protocol: Protein Precipitation
-
Sample Aliquoting: Pipette 50 µL of the plasma/serum sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate volume of this compound working solution (e.g., 50 µL of a 0.5 µg/mL solution in acidified acetonitrile) to each tube, except for the blank matrix samples.
-
Protein Precipitation: Add 100 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.[2]
-
Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.[3]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Dilution (Optional): Add 100 µL of 5% methanol (B129727) in water to the supernatant and mix well before injection into the LC-MS/MS system.
-
Analysis: Inject an aliquot (e.g., 10 µL) of the final extract into the LC-MS/MS system for analysis.[2]
Workflow for Protein Precipitation
Caption: Protein Precipitation Workflow for this compound Analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is effective in removing salts and other polar interferences. A historical method for Zimeldine involved a single extraction with diethyl ether after basifying the plasma.[4] Modern approaches often use other organic solvents like ether-ethyl acetate (B1210297) mixtures.[5]
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Aliquoting: Pipette 500 µL of plasma or serum into a clean extraction tube.[5]
-
pH Adjustment: Adjust the sample pH to 7.4.[5]
-
Internal Standard Addition: Add the this compound internal standard.
-
First Extraction: Add an equal volume of ether-ethyl acetate (1:1) and vortex for 5 minutes.[5]
-
Centrifugation: Centrifuge to separate the layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Second Extraction (at different pH): Adjust the pH of the aqueous layer to 10 and repeat the extraction with ether-ethyl acetate.[5]
-
Combine Organic Layers: Combine the organic extracts.
-
Evaporation: Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Workflow for Liquid-Liquid Extraction
Caption: Liquid-Liquid Extraction Workflow for this compound Analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation method that can provide cleaner extracts and higher concentration factors compared to PP and LLE. Oasis HLB and MCX cartridges are commonly used for the extraction of antidepressants from plasma.[6][7]
Experimental Protocol: Solid-Phase Extraction (using Oasis MCX cartridges)
-
Cartridge Conditioning: Condition the Oasis MCX SPE cartridge (30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample (plasma diluted with an acidic buffer) onto the conditioned cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M HCl to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analytes (Zimeldine and this compound) with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 500 µL of the mobile phase.[7]
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Workflow for Solid-Phase Extraction
Caption: Solid-Phase Extraction Workflow for this compound Analysis.
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of various antidepressants in human plasma/serum using different sample preparation techniques coupled with LC-MS/MS. While specific data for Zimeldine using modern LC-MS/MS methods is limited in the provided search results, these values for other antidepressants serve as a valuable reference for method development and validation.
Table 1: Comparison of Sample Preparation Techniques for Antidepressant Analysis
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | >80%[1] | Generally high, can be variable | 69-102%[6] |
| Matrix Effect | Can be significant | Can be reduced | Minimized |
| Sample Throughput | High | Moderate | Low to Moderate (can be automated) |
| Selectivity | Low | Moderate | High |
| Cost | Low | Low to Moderate | High |
| Automation Potential | High | Moderate | High |
Table 2: Reported Validation Data for Antidepressant Analysis in Plasma/Serum by LC-MS/MS
| Antidepressant Class/Drug | Sample Preparation | Lower Limit of Quantification (LLOQ) | Recovery (%) | Matrix Effect (%) | Reference |
| Various Antidepressants | Protein Precipitation | - | 85.5 - 114.5 | 85.6 - 98.7 | [8] |
| Fluoxetine (B1211875) | Solid-Phase Extraction | 0.20 ng/mL | 63.04 - 79.39 | Not specified | [7] |
| Various Antidepressants | Solid-Phase Extraction | 0.03 - 0.63 µg/mL | 69 - 102 | Not specified | [6] |
| Doxepin (B10761459) & N-nordoxepin | Solid-Phase Extraction | 4 pg/mL & 2 pg/mL | Not specified | Not specified | [9] |
| Various Antidepressants | Cloud-Point Extraction | 10 ng/mL | Variable, improved with salt | Not a limiting factor | [10][11] |
| Zimelidine (older HPLC method) | Liquid-Liquid Extraction | 25 ng | Not specified | Not applicable | [4] |
Conclusion
The choice of sample preparation method for this compound analysis depends on the specific requirements of the study, such as the desired sensitivity, selectivity, sample throughput, and available resources. For high-throughput screening, protein precipitation offers a simple and rapid workflow. For cleaner extracts and better sensitivity, solid-phase extraction is often the preferred method. Liquid-liquid extraction provides a balance between cleanliness and simplicity. The provided protocols and validation data for other antidepressants offer a strong foundation for developing and validating a robust and reliable method for the quantification of Zimeldine using this compound as an internal standard in a research or clinical setting.
References
- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of zimelidine and norzimelidine in plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of 33 antidepressants by LC-MS/MS--comparative validation in whole blood, plasma, and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Chromatographic Separation and Quantification of Zimeldine and Zimeldine-d6 in Human Plasma using UPLC-MS/MS
For Research, Scientific, and Drug Development Professionals
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the antidepressant drug Zimeldine and its deuterated internal standard, Zimeldine-d6, in human plasma. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis, as it effectively corrects for variations in sample preparation, chromatography, and ionization, ensuring high accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and highly selective detection using multiple reaction monitoring (MRM).
Introduction
Zimeldine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was formerly used as an antidepressant. For the accurate assessment of its pharmacokinetic properties and for therapeutic drug monitoring, a reliable and sensitive analytical method is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the quantification of drugs in biological matrices due to its high selectivity, sensitivity, and speed. The incorporation of a stable isotope-labeled internal standard, such as this compound, is crucial for mitigating matrix effects and improving the overall robustness of the bioanalytical method. This document provides a comprehensive protocol for the chromatographic separation and quantification of Zimeldine and this compound in human plasma.
Experimental
Materials and Reagents
-
Zimeldine hydrochloride (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
UPLC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Zimeldine and this compound.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Zimeldine | 317.1 | 58.1 | 30 | 25 |
| This compound | 323.1 | 64.1 | 30 | 25 |
Disclaimer: The MRM parameters are proposed based on the molecular structure of Zimeldine and are a starting point for method development. Optimization of these parameters on the specific instrument is recommended.
Experimental Protocol
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Zimeldine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Zimeldine stock solution in 50:50 methanol:water to create working standards for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 methanol:water at a concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial or 96-well plate.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
Method Validation Summary
The bioanalytical method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. The following tables present hypothetical but representative data for a validated method.
Table 4: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 5: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Mid QC | 100 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| High QC | 800 | < 10 | 90 - 110 | < 10 | 90 - 110 |
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 115 | 85 - 115 |
| High QC | 800 | 85 - 115 | 85 - 115 |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Zimeldine quantification.
Conclusion
The described UPLC-MS/MS method provides a sensitive, selective, and high-throughput approach for the simultaneous quantification of Zimeldine and its deuterated internal standard, this compound, in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method well-suited for routine analysis in a regulated bioanalytical laboratory. The use of a stable isotope-labeled internal standard ensures the reliability of the results for pharmacokinetic and clinical studies.
Application Notes and Protocols for the Detection of Zimeldine-d6 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the sensitive and selective detection of Zimeldine-d6, the deuterated internal standard for Zimeldine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed below are intended to serve as a robust starting point for method development and validation in various biological matrices.
Introduction
Zimelidine is a pyridylallylamine derivative and was one of the first selective serotonin (B10506) reuptake inhibitors (SSRIs) used as an antidepressant.[1][2] Accurate quantification of Zimelidine in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Zimelidine-d6, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[3]
This document outlines the optimized parameters for the LC-MS/MS analysis of Zimelidine-d6, including mass spectrometry settings, liquid chromatography conditions, and detailed sample preparation protocols.
Mass Spectrometry Settings
The following mass spectrometry parameters are recommended for the detection of Zimelidine and its deuterated internal standard, Zimelidine-d6. These settings should be optimized for the specific instrument being used. The proposed Multiple Reaction Monitoring (MRM) transitions are based on the known fragmentation of Zimelidine.[1]
Table 1: Mass Spectrometry Parameters for Zimeldine and this compound
| Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 0.5 - 4.5 kV (Optimize for instrument) |
| Source Temperature | 100 - 150 °C (Optimize for instrument) |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 - 450 °C (Optimize for instrument)[4] |
| Cone Gas Flow | 50 - 150 L/h (Optimize for instrument) |
| Collision Gas | Argon |
| Collision Gas Pressure | 2 - 4 x 10-3 mbar |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for Zimeldine and Zimelidine-d6
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Zimelidine | 317.1 | 193.1 (Quantifier) | 100 - 200 | 20 - 40 | 15 - 30 |
| 317.1 | 272.1 (Qualifier) | 100 - 200 | 20 - 40 | 10 - 25 | |
| Zimelidine-d6 | 323.1 | 199.1 (Quantifier) | 100 - 200 | 20 - 40 | 15 - 30 |
| 323.1 | 278.1 (Qualifier) | 100 - 200 | 20 - 40 | 10 - 25 |
Note: The precursor ion for Zimelidine is based on its monoisotopic mass ([M+H]+). The product ions are derived from its known fragmentation pattern.[1] The transitions for Zimelidine-d6 are predicted based on the addition of 6 Da to the parent compound and a corresponding shift in the fragment containing the deuterium (B1214612) labels. These parameters should be empirically optimized for the specific mass spectrometer being used.
Liquid Chromatography Method
A reverse-phase liquid chromatography method is recommended for the separation of Zimelidine from endogenous matrix components.
Table 3: Liquid Chromatography Parameters
| Parameter | Setting |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Gradient | See Table 4 |
Table 4: Example Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 4.0 | 90 |
| 5.0 | 90 |
| 5.1 | 10 |
| 7.0 | 10 |
Note: The gradient should be optimized to ensure adequate separation of Zimelidine and its metabolites from matrix interferences.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the required sensitivity. Three common methods are detailed below: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
4.1.1. Protocol 1: Protein Precipitation (PPT) for Plasma/Serum
This is a rapid and simple method suitable for high-throughput analysis.[4]
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4.1.2. Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum/Urine
LLE offers a cleaner extract compared to PPT.
-
To 200 µL of sample (plasma, serum, or urine) in a glass tube, add 50 µL of internal standard solution (Zimelidine-d6).
-
Add 50 µL of 1 M sodium hydroxide (B78521) to basify the sample.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4.1.3. Protocol 3: Solid-Phase Extraction (SPE) for Complex Matrices
SPE provides the cleanest extracts and is suitable for complex matrices like tissue homogenates.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Pre-treat 500 µL of the sample by adding 500 µL of 4% phosphoric acid and the internal standard (Zimelidine-d6).
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Experimental Workflow
Caption: General workflow for the quantitative analysis of Zimeldine.
Logical Relationship of Analytical Steps
Caption: Key steps in the LC-MS/MS analysis of this compound.
References
Utilizing Zimeldine-d6 for Enhanced Metabolite Identification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Zimeldine-d6 as an internal standard for the identification and characterization of Zimeldine metabolites. The inclusion of a stable isotope-labeled internal standard is crucial for accurate quantification and confident structural elucidation in drug metabolism studies.
Introduction
Zimeldine, an early selective serotonin (B10506) reuptake inhibitor (SSRI), undergoes extensive metabolism in the body. Understanding its metabolic pathways is essential for comprehending its pharmacokinetic profile and potential drug-drug interactions. This compound, a deuterated analog of Zimeldine, serves as an ideal internal standard for mass spectrometry-based analyses. Its chemical properties are nearly identical to Zimeldine, ensuring similar extraction recovery and ionization efficiency, while its increased mass allows for clear differentiation from the unlabeled drug and its metabolites.
Data Presentation
The following tables summarize the key quantitative data for Zimeldine, its deuterated internal standard, and its primary metabolites.
Table 1: Mass Spectrometric Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) |
| Zimeldine | C₁₆H₁₇BrN₂ | 317.22 | 316.05751[1] | 317.0648[1] | 58, 193, 272, 274[1] |
| This compound | C₁₆H₁₁D₆BrN₂ | 323.26 | 322.1000 | ~323.10 | 64, 193, 278, 280 |
| Norzimeldine | C₁₅H₁₅BrN₂ | 303.20 | 302.04186 | ~303.05 | Data not available in search results |
| Northis compound | C₁₅H₉D₆BrN₂ | 309.24 | 308.07936 | ~309.08 | Data not available in search results |
| Zimeldine N-oxide | C₁₆H₁₇BrN₂O | 333.22 | 332.05277 | ~333.06 | Data not available in search results |
| 3-(4-bromophenyl)-3-(3-pyridyl)-acrylic acid | C₁₄H₁₀BrNO₂ | 304.14 | 302.99494 | ~303.99 | Data not available in search results |
Note: The m/z values for metabolites and deuterated norzimelidine are estimated based on their molecular formulas as specific experimental data was not available in the search results.
Experimental Protocols
Detailed methodologies for key experiments in the identification of Zimeldine metabolites are provided below.
Protocol 1: In Vitro Metabolism of Zimeldine using Human Liver Microsomes
This protocol outlines the procedure for incubating Zimeldine with human liver microsomes to generate its metabolites.
Materials:
-
Zimeldine
-
This compound (for use as an internal standard during analysis)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare a typical incubation mixture containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein), Zimeldine at various concentrations (e.g., 1-10 µM), and phosphate buffer.[2][3]
-
Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes to equilibrate the temperature.[2]
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.[2]
-
Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).[2]
-
Terminate Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile. This will also precipitate the microsomal proteins.[2]
-
Sample Processing:
-
Vortex the mixture thoroughly.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant, which contains the parent drug and its metabolites.
-
-
Internal Standard Spiking: Add a known concentration of this compound to the supernatant to serve as an internal standard for subsequent LC-MS/MS analysis.
-
Sample Storage: Store the processed samples at -20°C or colder until analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol describes the preparation of in vitro metabolism samples for analysis by liquid chromatography-tandem mass spectrometry.
Materials:
-
Supernatant from Protocol 1
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Dilution: Dilute the supernatant from the in vitro metabolism experiment with an appropriate volume of water or a mixture of water and organic solvent (e.g., 1:1 water:acetonitrile) containing 0.1% formic acid to ensure compatibility with the LC mobile phase.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any remaining particulate matter that could clog the LC column.
-
Transfer: Transfer the filtered sample into an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Method for Metabolite Identification
This protocol provides a general framework for developing an LC-MS/MS method for the separation and detection of Zimeldine and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is a suitable starting point.[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.[4]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. A starting point could be:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type:
-
Full Scan: To obtain an overview of all ions present in the sample.
-
Product Ion Scan (PIS): To fragment the precursor ions of Zimeldine, this compound, and potential metabolites to obtain structural information. The precursor m/z values from Table 1 should be used.
-
Neutral Loss Scan: To identify metabolites that have lost a specific neutral fragment (e.g., demethylation results in a neutral loss of 14 Da).
-
Multiple Reaction Monitoring (MRM): For targeted quantification of Zimeldine and its known metabolites using specific precursor-product ion transitions.
-
-
Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.
-
Collision Energy: Optimize for each compound to achieve optimal fragmentation.
Visualizations
The following diagrams illustrate the key processes involved in the identification of Zimeldine metabolites.
Caption: Experimental workflow for Zimeldine metabolite identification.
Caption: Primary metabolic pathways of Zimeldine.[2]
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Bioanalysis with Zimeldine-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Zimeldine-d6 as an internal standard to overcome matrix effects in the bioanalysis of Zimeldine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the bioanalysis of Zimeldine?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Zimeldine, due to co-eluting compounds from the sample matrix (e.g., plasma, urine). This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal). In quantitative bioanalysis using techniques like LC-MS/MS, matrix effects are a major concern because they can severely compromise the accuracy, precision, and sensitivity of the method, potentially leading to erroneous pharmacokinetic and toxicokinetic data.
Q2: How does this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled (deuterated) version of Zimeldine. As a stable isotope-labeled internal standard (SIL-IS), it is the ideal tool for compensating for matrix effects. Because this compound is chemically almost identical to Zimeldine, it co-elutes during chromatography and experiences nearly the same degree of ionization suppression or enhancement in the mass spectrometer's ion source. By calculating the peak area ratio of the analyte (Zimeldine) to the internal standard (this compound), the variability introduced by the matrix effect is effectively normalized, leading to more accurate and precise quantification.
Q3: I am observing significant ion suppression for Zimeldine even with the use of this compound. What are the possible causes and troubleshooting steps?
A3: While this compound is excellent at compensating for matrix effects, significant ion suppression can still impact assay sensitivity. Here are some potential causes and troubleshooting steps:
-
High Concentration of Co-eluting Matrix Components: Biological matrices like plasma contain high concentrations of phospholipids (B1166683) and other endogenous components that are known to cause ion suppression.
-
Troubleshooting:
-
Improve Sample Preparation: Switch from a simple protein precipitation to a more rigorous sample cleanup technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of interfering matrix components.
-
Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient profile, column chemistry) to achieve better separation between Zimeldine and the region where matrix effects are most pronounced. A post-column infusion experiment can help identify these regions.
-
-
-
Sub-optimal MS Source Conditions: The settings of your mass spectrometer's ion source can influence the extent of matrix effects.
-
Troubleshooting: Re-optimize source parameters (e.g., spray voltage, gas flows, temperature) in the presence of the biological matrix to ensure the most efficient ionization of Zimeldine.
-
Q4: How do I quantitatively assess and validate the effectiveness of this compound in compensating for matrix effects according to regulatory guidelines?
A4: Regulatory bodies like the FDA recommend a thorough evaluation of matrix effects during method validation. The most common approach is the post-extraction spike method to calculate the Matrix Factor (MF).
-
Experimental Protocol:
-
Extract at least six different lots of blank biological matrix.
-
Spike the extracted blank matrix with the analyte (Zimeldine) and internal standard (this compound) at low and high concentrations.
-
Prepare corresponding neat solutions of the analyte and internal standard in the reconstitution solvent at the same concentrations.
-
Analyze both sets of samples and compare the peak areas.
-
-
Calculations:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized MF across the different lots of matrix should not exceed 15%. This demonstrates that this compound effectively tracks and compensates for the variability in matrix effects between different sources.
Troubleshooting Guides
Issue 1: High Variability in Quality Control (QC) Samples
| Potential Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | Ensure that this compound is added to all samples (calibrators, QCs, and unknowns) at the very beginning of the sample preparation process. This ensures it experiences the same extraction variability and matrix effects as the analyte. |
| Poor Sample Preparation | Re-evaluate the sample preparation method. Inconsistent recovery during protein precipitation or extraction can lead to high variability. Optimize the procedure for better reproducibility. |
| Analyte/IS Instability | Investigate the stability of Zimeldine and this compound in the biological matrix and during the entire analytical process (bench-top, freeze-thaw, and long-term storage). |
Issue 2: Poor Peak Shape or Shifting Retention Times
| Potential Cause | Troubleshooting Steps |
| Matrix Overload on LC Column | Dilute the sample extract to reduce the amount of matrix components being injected onto the column. Implement a more effective sample cleanup procedure. |
| Phospholipid Buildup | Use a phospholipid removal plate or column during sample preparation. Employ a column with a different chemistry that is less prone to interactions with phospholipids. |
| Inadequate Chromatography | Optimize the mobile phase composition and gradient to ensure robust separation and consistent peak shapes. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking
-
Sample Preparation:
-
Harvest blank plasma from at least six different donors.
-
Perform the chosen sample extraction procedure (e.g., protein precipitation with acetonitrile) on aliquots of each blank plasma lot.
-
-
Spiking:
-
Prepare two concentration levels (low and high QC) of Zimeldine and a single concentration of this compound.
-
Spike the extracted blank plasma supernatant with the low and high QC concentrations of Zimeldine and the working concentration of this compound.
-
-
Neat Solution Preparation:
-
Prepare solutions of Zimeldine (low and high QC) and this compound in the final reconstitution solvent at the same concentrations as the spiked samples.
-
-
LC-MS/MS Analysis:
-
Inject and analyze both the spiked matrix samples and the neat solutions.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor as described in FAQ 4.
-
Protocol 2: Sample Preparation using Protein Precipitation
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the working internal standard solution (this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an HPLC vial.
-
Inject onto the UPLC-MS/MS system.
Quantitative Data Summary
Table 1: Representative Data for Matrix Factor (MF) Evaluation
| Matrix Lot | Analyte MF (Low QC) | Analyte MF (High QC) | IS MF | IS-Normalized MF (Low QC) | IS-Normalized MF (High QC) |
| 1 | 0.65 | 0.68 | 0.63 | 1.03 | 1.08 |
| 2 | 0.72 | 0.75 | 0.70 | 1.03 | 1.07 |
| 3 | 0.59 | 0.62 | 0.58 | 1.02 | 1.07 |
| 4 | 0.81 | 0.84 | 0.79 | 1.03 | 1.06 |
| 5 | 0.68 | 0.71 | 0.66 | 1.03 | 1.08 |
| 6 | 0.75 | 0.78 | 0.73 | 1.03 | 1.07 |
| Mean | 0.70 | 0.73 | 0.68 | 1.03 | 1.07 |
| %CV | 11.2 | 10.5 | 10.9 | 0.4 | 0.7 |
This table illustrates how this compound compensates for variability in matrix effects across different lots of human plasma. The high %CV for the individual analyte and IS matrix factors shows significant and variable ion suppression. The low %CV for the IS-Normalized MF demonstrates effective compensation.
Visualizations
Caption: Experimental workflow for bioanalysis of Zimeldine using this compound.
Caption: How this compound compensates for matrix effects.
Caption: Troubleshooting decision tree for matrix effect issues.
Technical Support Center: Troubleshooting Isotopic Interference with Zimeldine-d6
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with isotopic interference when using Zimeldine-d6 as an internal standard in mass spectrometry-based assays. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Zimeldine, where six hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Since this compound is chemically almost identical to Zimeldine, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This allows for accurate correction of variations during sample preparation and analysis.
Q2: What is isotopic interference and how can it affect my results with this compound?
Isotopic interference occurs when the signal of the analyte (Zimeldine) contributes to the signal of the internal standard (this compound), or vice versa. This "crosstalk" can lead to inaccurate quantification.[1] For deuterated standards like this compound, a primary concern is the contribution of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) in the unlabeled Zimeldine to the mass channel of this compound.[2] This can artificially inflate the internal standard signal, leading to an underestimation of the analyte concentration.
Q3: My calibration curve for Zimeldine is non-linear. Could this be due to isotopic interference?
Yes, non-linear calibration curves, particularly at high analyte concentrations, are a common symptom of isotopic interference.[1] As the concentration of unlabeled Zimeldine increases, the contribution of its naturally occurring isotopes to the this compound signal becomes more significant, causing a disproportional response.
Q4: I'm observing poor precision and accuracy in my assay. How can I determine if isotopic interference is the cause?
To investigate if isotopic interference is the root cause of poor precision and accuracy, you can perform the following diagnostic experiments:
-
Analyze a high-concentration standard of unlabeled Zimeldine: Prepare a sample containing only a high concentration of unlabeled Zimeldine (with no this compound) and monitor the mass transition for this compound. Any signal detected in the internal standard channel is direct evidence of crosstalk.
-
Vary the concentration of the internal standard: Prepare a set of calibration curves with different fixed concentrations of this compound. If isotopic interference is present, the extent of curve non-linearity may change with the internal standard concentration.[2]
Troubleshooting Guides
Issue 1: Unexpected Signal in the this compound Channel
Problem: You are observing a signal in the mass channel for this compound even when analyzing a blank sample or a sample containing only the unlabeled Zimeldine.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Isotopic Contribution from Unlabeled Zimeldine | 1. Analyze a high-concentration solution of unlabeled Zimeldine. 2. Monitor the MRM transition for this compound. | A detectable peak at the retention time of Zimeldine indicates that the natural isotope distribution of the analyte is contributing to the internal standard signal. |
| Impurity in the Unlabeled Zimeldine Standard | 1. Verify the purity of your unlabeled Zimeldine standard using a high-resolution mass spectrometer if available. 2. If purity is low, source a new, high-purity standard. | A purer standard will eliminate or significantly reduce the interfering signal. |
| Carryover from Previous Injections | 1. Inject a series of blank samples after a high-concentration standard. 2. If the signal in the this compound channel decreases with each blank injection, carryover is likely. 3. Optimize your LC wash method. | The signal in the this compound channel should be absent or negligible in the later blank injections. |
Issue 2: Poor Linearity of the Calibration Curve
Problem: Your calibration curve for Zimeldine shows a non-linear response, especially at higher concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Isotopic Crosstalk | 1. Confirm crosstalk using the methods described in Issue 1. 2. If confirmed, consider using a non-linear regression model for your calibration curve.[1] 3. Alternatively, if the interference is significant, you may need to source a Zimeldine internal standard with a higher mass offset (e.g., ¹³C or ¹⁵N labeled). | A non-linear regression model may provide a better fit for the data and improve quantification. A different internal standard should eliminate the crosstalk. |
| Detector Saturation | 1. Dilute your high-concentration standards and re-inject. 2. If the diluted standards fall on the linear portion of the curve, your detector may be saturated at high concentrations. | Dilution of high-concentration samples will bring them within the linear range of the detector. |
Experimental Protocols
Protocol 1: Assessing Isotopic Crosstalk
Objective: To determine the extent of signal contribution from unlabeled Zimeldine to the this compound mass channel.
Methodology:
-
Prepare a high-concentration stock solution of unlabeled Zimeldine (e.g., 1000 ng/mL) in a suitable solvent (e.g., methanol).
-
Set up your LC-MS/MS method with the appropriate chromatographic conditions for Zimeldine.
-
Define the MRM transitions for both Zimeldine and this compound.
-
Inject the high-concentration unlabeled Zimeldine solution and acquire data, monitoring both the analyte and internal standard channels.
-
Analyze the chromatogram for any peak in the this compound channel at the retention time of Zimeldine. The area of this peak relative to a known concentration of this compound can be used to quantify the extent of interference.
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Zimeldine's primary metabolic pathway involves N-demethylation to its active metabolite, norzimelidine.[3][4][5] Further metabolism includes oxidation and deamination.[3] It is important to ensure that the mass transitions chosen for Zimeldine and this compound do not overlap with those of its metabolites.
Caption: Metabolic pathway of Zimeldine.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Zimeldine-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Zimeldine-d6.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Zimeldine and this compound?
A1: Based on the known fragmentation of Zimeldine, the following Multiple Reaction Monitoring (MRM) transitions are recommended as a starting point for method development. The precursor ion for Zimeldine is [M+H]+ with an m/z of approximately 317.1, producing major fragments at m/z 272.1 and 193.1. For this compound, with the deuterium (B1214612) labels typically on the N,N-dimethyl group, the precursor ion [M+H]+ will have an m/z of approximately 323.3. The most abundant fragment ion resulting from the neutral loss of the dimethylamine (B145610) moiety is expected to be the same as for the unlabeled compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Zimeldine | 317.1 | 272.1 | Primary, high abundance |
| Zimeldine | 317.1 | 193.1 | Secondary, for confirmation |
| This compound | 323.3 | 272.1 | Primary, for quantification |
| This compound | 323.3 | 199.1 | Secondary, for confirmation |
Q2: What are typical starting collision energy (CE) and declustering potential (DP) values for this compound?
A2: While optimal CE and DP values are instrument-dependent and should be determined empirically, typical starting points for similar deuterated small molecules, such as other selective serotonin (B10506) reuptake inhibitors (SSRIs), can be used. For Citalopram-d6, a cone voltage of 70 V and a collision energy of 24 V have been reported.[1] For Fluoxetine-d6, a cone voltage of 10 V and collision energy of 8 V have been used.[1] A good starting point for this compound would be to test a range of CE values from 10 to 40 eV and DP (or cone voltage) values from 20 to 80 V.
Q3: Where are the deuterium labels located on this compound and how does this affect fragmentation?
A3: Commercially available this compound is typically labeled on the two methyl groups of the dimethylamine moiety. This means that any fragmentation pathway involving the loss of this group will result in a fragment ion with the same mass as the corresponding fragment of unlabeled Zimeldine, as the deuterium atoms are lost with the neutral fragment. Other fragmentation pathways that retain the dimethylamine-d6 group will result in fragment ions that are 6 Daltons heavier than their unlabeled counterparts.
Q4: What type of liquid chromatography (LC) method is suitable for the analysis of Zimeldine?
A4: A reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method is recommended. A C18 column is a common choice for the separation of SSRIs.[1] Mobile phases typically consist of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape and ionization efficiency.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or Sensitivity for this compound
Question: I am observing a weak or inconsistent signal for my this compound internal standard. What are the possible causes and solutions?
Answer:
| Possible Cause | Troubleshooting Steps |
| Suboptimal MS Parameters | Systematically optimize the declustering potential (DP) and collision energy (CE) for the specific MRM transition of this compound. Infuse a solution of this compound directly into the mass spectrometer and vary these parameters to find the values that yield the highest and most stable signal. |
| Ion Source Contamination | A dirty ion source can lead to poor ionization and signal suppression. Clean the ion source components, including the ESI probe, orifice, and skimmer, according to the manufacturer's recommendations. |
| Matrix Effects | Co-eluting matrix components from the sample can suppress the ionization of this compound. Improve sample preparation by incorporating a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step. Alternatively, adjust the chromatographic gradient to separate this compound from the interfering compounds. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can significantly impact the ionization efficiency of analytes in electrospray ionization (ESI). Ensure the mobile phase pH is appropriate to promote the formation of the protonated molecule [M+H]+. For amines like Zimeldine, an acidic mobile phase (e.g., with 0.1% formic acid) is generally preferred. |
Issue 2: Inaccurate Quantification and Poor Reproducibility
Question: My calibration curve is non-linear, or I am getting poor accuracy and precision in my quality control samples. What could be the issue?
Answer:
| Possible Cause | Troubleshooting Steps |
| Isotopic Contribution | The unlabeled Zimeldine standard may contain a small percentage of the M+6 isotope, or the this compound standard may contain some unlabeled Zimeldine. This can interfere with the quantification, especially at the lower limit of quantification (LLOQ). Check the certificate of analysis for your standards to assess their isotopic purity. If necessary, use a higher concentration of the internal standard or select a different product ion for quantification that has less interference. |
| In-source Fragmentation | If the declustering potential or other source parameters are too high, this compound might fragment in the ion source before entering the quadrupole. This can lead to an inaccurate measurement of the precursor ion. Optimize the source conditions to minimize in-source fragmentation while maintaining adequate desolvation. |
| Chromatographic Co-elution Issues | Although deuterated internal standards are expected to co-elute with the analyte, small differences in retention time can occur (isotopic effect). This can lead to differential matrix effects if they elute in regions with varying degrees of ion suppression. Ensure that the peak shapes and retention times of Zimeldine and this compound are as closely matched as possible by optimizing the chromatographic conditions. |
| Sample Preparation Variability | Inconsistent sample preparation can lead to variable recovery of the analyte and internal standard. Ensure that your sample preparation protocol is robust and consistently applied to all samples, calibrators, and quality controls. |
Experimental Protocols
Protocol 1: Optimization of this compound Mass Spectrometry Parameters
This protocol describes the process of optimizing the collision energy and declustering potential for this compound using direct infusion.
Methodology:
-
Prepare a this compound solution: Prepare a 100 ng/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution: Using a syringe pump, infuse the this compound solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 10 µL/min).
-
Optimize Declustering Potential (DP):
-
Set the mass spectrometer to monitor the precursor ion of this compound (m/z 323.3).
-
While infusing the solution, ramp the DP (or cone voltage) across a relevant range (e.g., 20 V to 150 V).
-
Record the signal intensity at each DP value.
-
Plot the intensity versus DP and select the value that provides the highest stable signal without evidence of in-source fragmentation.
-
-
Optimize Collision Energy (CE):
-
Set the mass spectrometer to monitor the desired MRM transition for this compound (e.g., 323.3 -> 272.1).
-
Set the DP to the optimized value from the previous step.
-
Ramp the CE across a suitable range (e.g., 5 eV to 50 eV).
-
Record the product ion signal intensity at each CE value.
-
Plot the intensity versus CE and select the value that produces the most intense and stable product ion signal.
-
-
Verify with secondary transition: Repeat the CE optimization for the secondary MRM transition (e.g., 323.3 -> 199.1).
Protocol 2: LC-MS/MS Method for the Quantification of Zimeldine using this compound
This protocol provides a starting point for an LC-MS/MS method for the analysis of Zimeldine in a biological matrix.
Liquid Chromatography Parameters:
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See FAQ Q1 |
| Declustering Potential | Optimized as per Protocol 1 (start at ~70 V) |
| Collision Energy | Optimized as per Protocol 1 (start at ~25 eV) |
| Ion Source Temperature | 500 °C |
| Nebulizer Gas | Instrument Dependent |
| Heater Gas | Instrument Dependent |
Visualizations
Caption: Experimental workflow for Zimeldine quantification.
Caption: Troubleshooting logic for low this compound signal.
References
Addressing poor peak shape in Zimeldine-d6 chromatography.
This guide provides troubleshooting strategies and answers to frequently asked questions regarding poor peak shape encountered during the chromatographic analysis of Zimeldine-d6. It is intended for researchers, scientists, and drug development professionals to diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak shape for this compound in reversed-phase chromatography?
Poor peak shape for this compound, a basic compound, typically manifests as peak tailing, fronting, or broadening. The most common causes include secondary chemical interactions with the column's stationary phase, column overload, mobile phase issues, or problems with the HPLC system itself.[1][2][3]
Q2: Why is my this compound peak tailing?
Peak tailing is the most frequent issue for basic compounds like this compound.[4] It is primarily caused by the interaction of the basic amine functional groups in the molecule with acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases.[1][5][6][7] Other potential causes include column contamination, column overload, or using a sample solvent that is significantly stronger than the mobile phase.[1][4][8]
Q3: How does the mobile phase pH affect the peak shape of this compound?
Mobile phase pH is critical because it controls the ionization state of both this compound and the stationary phase's residual silanols.[4][9]
-
Low pH (e.g., 2.5-4.0): At a pH below its pKa, the amine groups on this compound become protonated (positively charged). This can improve peak shape by ensuring a consistent ionic state and suppressing the ionization of the acidic silanol groups, thereby reducing unwanted secondary interactions.[4][8]
-
Mid-range pH (e.g., 5.0-7.0): This range can be problematic as both the analyte and silanol groups may be partially ionized, leading to mixed-mode interactions and poor peak shape.
-
High pH (e.g., >8.0): Using a high pH-stable column can also improve peak shape by ensuring the silanol groups are fully deprotonated and less interactive with the basic analyte.[10]
Q4: What type of analytical column is recommended for this compound analysis?
For basic compounds like this compound, it is best to use a modern, high-purity, silica-based reversed-phase column (e.g., C18 or C8) that is well end-capped.[1][10] End-capping chemically treats the residual silanol groups to make them less reactive, which significantly reduces peak tailing.[1][10] Columns specifically designed and marketed for the analysis of basic compounds are also excellent choices.
Q5: Can the sample solvent composition affect my peak shape?
Yes, a mismatch between the sample solvent and the mobile phase is a common cause of peak distortion.[3][11] If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak fronting, splitting, or broadening.[8][12] For best results, the sample should ideally be dissolved in the mobile phase itself or in a solvent that is weaker than the mobile phase.[4]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving specific peak shape problems.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half of the peak is wider than the front half.
This is the most common cause for basic analytes like this compound.
Experimental Protocol 1: Mobile Phase Optimization
-
pH Adjustment:
-
Prepare a mobile phase with a pH between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate (B84403) or formate).
-
Equilibrate the column with at least 10-20 column volumes of the new mobile phase.
-
Inject the this compound standard and observe the peak shape. An acidic mobile phase protonates the analyte and suppresses silanol interactions, often leading to a more symmetrical peak.[4]
-
-
Addition of a Competing Base:
-
If pH adjustment is insufficient or undesirable, add a small amount of a competing base, such as 0.1% triethylamine (B128534) (TEA), to the mobile phase.[4][5]
-
TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding this compound from these secondary interactions.[4]
-
Equilibrate the column thoroughly and re-inject the sample.
-
Injecting too high a concentration of the analyte can saturate the stationary phase.[1]
-
Solution: Reduce the mass of the sample injected onto the column. This can be achieved by either diluting the sample or reducing the injection volume.[2][4] A tenfold dilution of the sample is a good starting point to check for overload effects.
Accumulation of sample matrix components or physical degradation of the column bed can create active sites or disrupt the flow path.[1][12]
-
Solution:
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to trap contaminants and protect the primary column.[13]
-
Flush the Column: If contamination is suspected, flush the column according to the manufacturer's instructions.
-
Experimental Protocol 2: General Purpose Reversed-Phase Column Flush
-
Disconnect the column from the detector.
-
Flush with 20 column volumes of your mobile phase without the buffer (e.g., water/acetonitrile mixture).
-
Flush with 20 column volumes of 100% Acetonitrile.
-
Flush with 20 column volumes of 100% Isopropanol.
-
If reversing the column is permitted by the manufacturer, reverse the flow direction and repeat steps 2-4 to remove contaminants from the inlet frit.[9]
-
Store the column in an appropriate solvent (typically Acetonitrile).
-
If the problem persists after flushing, the column may be permanently damaged and require replacement.[12]
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetric peak with a sloping front edge.
This is a very common cause of peak fronting.[4]
-
Solution: Systematically dilute the sample and re-inject. If the peak shape becomes more symmetrical upon dilution, column overload was the issue.[4]
If the analyte is not fully soluble in the sample solvent, it can precipitate at the head of the column upon injection.
-
Solution: Change the sample solvent to one that provides better solubility but is chromatographically weaker than the mobile phase.[4] Dissolving the sample in the mobile phase is often the best option.
Issue 3: Broad Peaks
Broad peaks are wider than expected and can compromise resolution and sensitivity.
Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of efficiency.[4]
-
Solution: First, attempt to wash the column using the protocol described above. If this does not resolve the issue, the column has likely reached the end of its usable life and should be replaced.[4]
Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening.[11]
-
Solution: Ensure all fittings are secure and that the narrowest possible inner-diameter tubing is used to connect the injector, column, and detector. Check for any gaps between the tubing and the column end fitting.[11]
Data and Visualizations
Physicochemical Properties of Zimeldine
The following table summarizes key properties of Zimeldine, which are critical for understanding its chromatographic behavior. The properties of this compound are considered analogous.
| Property | Value | Implication for Chromatography |
| Molecular Formula | C₁₆H₁₇BrN₂ | The presence of nitrogen atoms indicates its basic nature. |
| Molecular Weight | 317.22 g/mol [14] | Standard molecular weight for small molecule analysis. |
| pKa | ~9.0 (Predicted for the most basic amine) | As a basic compound, its charge state is highly dependent on mobile phase pH.[15][16] |
| Solubility | Soluble in water (as dihydrochloride (B599025) salt)[17] | Good aqueous solubility simplifies sample and mobile phase preparation. |
Troubleshooting Workflow Diagram
Caption: A troubleshooting decision tree for diagnosing poor peak shape.
Mechanism of Peak Tailing and Mitigation
Caption: How mobile phase additives mitigate silanol interactions.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. mastelf.com [mastelf.com]
- 3. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sielc.com [sielc.com]
- 7. Ugly peak shape of amine compound - Chromatography Forum [chromforum.org]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijirss.com [ijirss.com]
- 17. rndsystems.com [rndsystems.com]
Technical Support Center: Handling Ion Suppression with Zimeldine-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling ion suppression when using Zimeldine-d6 as a stable isotope-labeled (SIL) internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a type of matrix effect that occurs during LC-MS/MS analysis, leading to a decreased response for the analyte of interest.[1][2] It happens when co-eluting compounds from the sample matrix, such as salts, phospholipids, or metabolites, interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4][5] This interference can compromise the accuracy, precision, and sensitivity of the analytical method.[6][7]
Q2: How does using this compound as a stable isotope-labeled (SIL) internal standard help with ion suppression?
A2: A SIL internal standard like this compound is the ideal choice to compensate for matrix effects.[1][3] Because it is structurally and chemically almost identical to the analyte (Zimeldine), it will have a very similar retention time and experience the same degree of ion suppression.[1][8] By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[3]
Q3: Can I still have problems with ion suppression even if I use this compound?
A3: Yes, while this compound is designed to compensate for ion suppression, issues can still arise. These include:
-
Chromatographic separation: A slight difference in retention time between the analyte and this compound (an "isotope effect") can expose them to different matrix components, causing differential ion suppression.[8]
-
High concentrations of matrix components: Extremely high levels of co-eluting interferences can suppress the ionization of both the analyte and the internal standard to a degree that is not proportional.[8]
-
Internal standard concentration: An excessively high concentration of this compound can lead to self-suppression and interfere with the analyte's ionization.[8]
Q4: What are the main causes of ion suppression in bioanalysis?
A4: Common causes of ion suppression in bioanalysis include:
-
Endogenous matrix components: These are substances naturally present in the biological sample, such as phospholipids, salts, and proteins.[5][9]
-
Exogenous components: These are substances introduced during sample collection or preparation, like anticoagulants, detergents, and polymers from plasticware.[1][6]
-
Mobile phase additives: Non-volatile buffers or ion-pairing agents can accumulate in the ion source and hinder ionization.[4]
-
Co-administered drugs and their metabolites: These can co-elute with the analyte and compete for ionization.[5]
Q5: Is ion suppression more common with ESI or APCI?
A5: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2][6][10] This is due to the ESI mechanism, which relies on the formation of charged droplets and is more easily affected by changes in surface tension and competition for charge caused by matrix components.[2][6]
Troubleshooting Guides
Problem 1: High Variability in Analyte/Zimeldine-d6 Ratio
If you observe high variability in the peak area ratio of your analyte to this compound across different samples, it may indicate that the internal standard is not fully compensating for the matrix effects.
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms. The analyte and this compound should co-elute perfectly. If there's a slight separation, optimize the chromatographic method (e.g., adjust the gradient, flow rate, or column chemistry) to ensure they elute at the same time.[8]
-
Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the matrix effect in different lots of your biological matrix. This will help determine if the variability is sample-dependent.
-
Optimize Sample Preparation: Improve the sample cleanup process to remove more of the interfering matrix components. Consider switching from protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][11]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.[6][8] However, ensure that the analyte concentration remains above the lower limit of quantification.
Problem 2: Low or No Signal for this compound
A consistently low or absent signal for your internal standard can invalidate your results.
Troubleshooting Steps:
-
Check Internal Standard Spiking: Verify that the this compound spiking solution was prepared correctly and added to all samples.
-
Evaluate Extraction Recovery: A low signal may be due to poor recovery of this compound during sample preparation. Experiment with different extraction solvents, pH adjustments, or SPE sorbents to improve recovery.
-
Investigate Severe Ion Suppression: Perform a post-column infusion experiment to identify regions of severe ion suppression in your chromatogram. If your analyte and this compound elute in such a region, adjust your chromatography to move their elution to a cleaner part of the chromatogram.
-
Inspect the Mass Spectrometer: Ensure the instrument is functioning correctly and that the mass transitions for this compound are entered correctly.
Data Presentation
Table 1: Quantification of Matrix Effects using the Post-Extraction Spike Method
This table shows hypothetical data for assessing the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
| Matrix Lot | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Post-Spiked Extract) | Matrix Factor (MF) | This compound Peak Area (Neat Solution) | This compound Peak Area (Post-Spiked Extract) | Matrix Factor (MF) IS |
| Lot A | 150,000 | 90,000 | 0.60 | 160,000 | 96,000 | 0.60 |
| Lot B | 152,000 | 75,000 | 0.49 | 158,000 | 78,000 | 0.49 |
| Lot C | 148,000 | 135,000 | 0.91 | 162,000 | 148,000 | 0.91 |
Table 2: Impact of Sample Preparation on Ion Suppression
This table illustrates how different sample preparation techniques can affect the degree of ion suppression.
| Sample Preparation Method | Analyte Peak Area (Post-Spiked Extract) | % Signal Suppression |
| Protein Precipitation | 65,000 | 57% |
| Liquid-Liquid Extraction (LLE) | 110,000 | 27% |
| Solid-Phase Extraction (SPE) | 130,000 | 13% |
| (Based on an analyte peak area of 150,000 in a neat solution) |
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Ion Suppression
This experiment helps identify at what retention times ion suppression or enhancement occurs.[12][13]
-
Prepare a solution of your analyte and this compound in the mobile phase at a concentration that gives a stable signal.
-
Set up a 'T' junction between the LC column outlet and the mass spectrometer inlet.
-
Infuse the analyte/Zimeldine-d6 solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase flow from the LC.
-
Inject a blank, extracted matrix sample onto the LC column and start the analysis.
-
Monitor the signal of the analyte and this compound. A stable baseline should be observed. Any dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.[5][14]
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
This experiment quantifies the extent of ion suppression or enhancement.[9][13]
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the mobile phase at a known concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample first. Then, spike the analyte and this compound into the extracted matrix at the same concentration as Set A.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Interpret the results:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. providiongroup.com [providiongroup.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Improving the sensitivity of Zimeldine-d6 detection.
Welcome to the technical support center for the sensitive detection of Zimeldine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in our analysis?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for Zimeldine. Its primary purpose is to improve the accuracy and precision of quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By behaving nearly identically to the unlabeled Zimeldine during sample preparation and analysis, it helps to correct for variations in extraction recovery, matrix effects, and instrument response.
Q2: We are observing a weak signal for this compound. What are the initial steps to improve sensitivity?
A2: A weak signal can stem from several factors. Begin by verifying the concentration and integrity of your this compound standard. Then, systematically optimize the mass spectrometer's source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. Ensure you are using the optimal ionization polarity, which for a pyridylallylamine like Zimeldine, is typically positive ion mode (ESI+). Finally, confirm that the Multiple Reaction Monitoring (MRM) transitions and collision energies are optimized for maximum signal intensity.
Q3: What are the most common sample preparation techniques for analyzing Zimeldine from biological matrices like plasma?
A3: The most prevalent techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1]
-
Protein Precipitation: A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. While quick, it may result in a less clean sample, potentially leading to higher matrix effects.
-
Liquid-Liquid Extraction: This technique involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent. It generally provides a cleaner sample than PPT.
-
Solid-Phase Extraction: SPE is often considered the most effective technique for sample cleanup. It uses a solid sorbent to selectively retain the analyte while matrix components are washed away, resulting in a cleaner extract and reduced matrix effects.
Q4: How can we minimize matrix effects that interfere with this compound detection?
A4: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common challenge. Besides using a co-eluting SIL-IS like this compound, you can mitigate matrix effects by:
-
Improving sample cleanup using techniques like SPE.
-
Optimizing chromatographic separation to resolve this compound from interfering matrix components.
-
Diluting the sample extract, if the desired sensitivity can still be achieved.
Q5: What are typical MRM transitions for Zimeldine and its deuterated analog?
A5: The most common precursor ion for Zimeldine in positive electrospray ionization is the protonated molecule [M+H]⁺. For Zimeldine (C16H17BrN2), the monoisotopic mass is approximately 316.06 g/mol , so the precursor ion would be m/z 317.07. For this compound (C16H11D6BrN2), the monoisotopic mass is approximately 322.10 g/mol , leading to a precursor ion of m/z 323.11. Product ions are generated by fragmentation of the precursor ion in the collision cell. The selection of the most abundant and stable product ions is crucial for sensitivity.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: High Background Noise in LC-MS/MS Analysis
-
Symptom: The baseline in your chromatogram is noisy, making it difficult to accurately integrate the peak for this compound, especially at low concentrations.
-
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Solvents or Reagents | Use only high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.[2] |
| Dirty Mass Spectrometer Ion Source | Clean the ion source components, such as the capillary and skimmer, according to the manufacturer's instructions.[3] |
| Matrix Effects from Sample | Improve your sample preparation procedure to remove more matrix components. Consider switching from protein precipitation to solid-phase extraction.[3] |
| Suboptimal Mobile Phase Additives | If using additives like formic acid or ammonium (B1175870) formate, ensure they are of high purity and used at the lowest effective concentration.[2] |
| Column Bleed | Use a high-quality, stable LC column and ensure the mobile phase pH is within the column's recommended operating range.[3] |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
-
Symptom: The chromatographic peak for this compound is not sharp and symmetrical, leading to inaccurate quantification.
-
Possible Causes & Solutions:
| Cause | Solution |
| Column Contamination or Degradation | Flush the column with a strong solvent or, if necessary, replace it. A guard column can help extend the life of your analytical column. |
| Inappropriate Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column head. |
| Secondary Interactions with Column | Zimeldine is a basic compound and can interact with residual silanols on the silica-based column, causing peak tailing. Use a column with end-capping or a mobile phase with a low concentration of a competing base, like triethylamine, or a slightly acidic pH to ensure the analyte is in its protonated form. |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
-
Sample Pre-treatment: To a 500 µL aliquot of human plasma, add 50 µL of this compound internal standard working solution (e.g., at 100 ng/mL). Vortex for 10 seconds.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Method Parameters
The following are suggested starting parameters that will require optimization.
Liquid Chromatography Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Nebulizer Gas | 40 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transition Optimization:
The optimal MRM transitions and collision energies must be determined empirically by infusing a solution of Zimeldine and this compound into the mass spectrometer. The following table provides a hypothetical example of such an optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Zimeldine | 317.1 | 71.1 | 100 | 25 |
| Zimeldine | 317.1 | 109.1 | 100 | 30 |
| This compound | 323.1 | 77.1 | 100 | 25 |
| This compound | 323.1 | 115.1 | 100 | 30 |
Visualizations
References
Minimizing background noise in Zimeldine-d6 analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in Zimeldine-d6 analysis.
Troubleshooting Guides
High background noise can significantly impact the sensitivity and accuracy of your this compound analysis. This guide provides a systematic approach to identifying and resolving common sources of noise.
Issue 1: High Background Noise Across the Entire Chromatogram
Possible Causes:
-
Contaminated solvents or mobile phase additives.
-
Contamination within the LC-MS system (tubing, injector, ion source).
-
Leaking system introducing air and contaminants.
Troubleshooting Steps:
-
Solvent and Mobile Phase Check:
-
Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.[1]
-
Filter all solvents before use.
-
Sonnicate freshly mixed solvents for 5-10 minutes to degas.
-
-
System Contamination Check:
-
Perform blank injections (injecting mobile phase) to see if the high background persists.
-
If the blank is contaminated, systematically flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol (B130326), acetonitrile (B52724), water).
-
Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's guidelines.[2]
-
-
Leak Check:
-
Inspect all fittings and connections for any signs of leaks.
-
Use an electronic leak detector to identify any potential air leaks.
-
dot
Caption: Troubleshooting workflow for high background noise.
Issue 2: Intermittent or Random Noise Spikes
Possible Causes:
-
Electrical interference from nearby equipment.
-
Inconsistent solvent delivery or pump issues.
-
Air bubbles in the system.
Troubleshooting Steps:
-
Electrical Noise Source Identification:
-
Ensure the LC-MS is on a dedicated electrical circuit.
-
Temporarily turn off nearby equipment to see if the noise disappears.
-
-
Pump and Solvent Delivery Check:
-
Monitor the pump pressure for any fluctuations.
-
Degas the mobile phase thoroughly to prevent bubble formation.
-
Ensure solvent lines are properly submerged in the solvent reservoirs.
-
dot
Caption: Troubleshooting workflow for intermittent noise.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
A1: Common contaminants in LC-MS analysis that can affect your this compound results include:
-
Plasticizers (e.g., phthalates): Leached from plastic containers, tubing, and well plates.
-
Slip agents (e.g., oleamide, erucamide): Often found in polypropylene (B1209903) tubes.
-
Surfactants and detergents: From glassware that has not been properly rinsed.
-
Polyethylene glycols (PEGs): Can be present in some solvents and plasticware.
-
Siloxanes: Common in laboratory air and can originate from vacuum pump oil and some personal care products.[3]
To minimize these, it is recommended to use high-purity solvents, glass or polypropylene labware, and to thoroughly clean all glassware.[4] Wearing nitrile gloves when handling instrument components and samples is also a good practice.
Q2: How can I reduce matrix effects when analyzing this compound in biological samples?
A2: Matrix effects, caused by co-eluting endogenous components from the sample, can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[5] To mitigate these effects:
-
Optimize Sample Preparation: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6][7] Protein precipitation is a simpler but often less effective method.[6]
-
Chromatographic Separation: Adjust your chromatographic method (e.g., gradient, column chemistry) to separate this compound from the majority of matrix components.
-
Dilution: If the signal intensity is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[4]
-
Use a Stable Isotope-Labeled Internal Standard: this compound itself serves as an excellent internal standard for the quantification of unlabeled Zimeldine. Since it co-elutes and has very similar physicochemical properties, it experiences similar matrix effects, allowing for accurate correction.[8]
Q3: What are the ideal characteristics of this compound as an internal standard?
A3: For reliable quantification, a deuterated internal standard like this compound should have:
-
High Isotopic Purity: To minimize the contribution of any unlabeled analyte.[8]
-
Stable Deuterium (B1214612) Labels: The deuterium atoms should be in positions that are not prone to exchange with hydrogen from the solvent or matrix.[9]
-
Co-elution with the Analyte: Ideally, the deuterated standard should co-elute with the unlabeled Zimeldine to ensure they experience the same matrix effects.[9] A slight and consistent shift in retention time due to the isotope effect is a known phenomenon and may be acceptable.[9]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the LC-MS/MS analysis of antidepressants, which can serve as a benchmark for your this compound method development.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [10][11] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | [12] |
| Intra-day Precision (%CV) | < 15% | [10] |
| Inter-day Precision (%CV) | < 15% | [10] |
| Accuracy (%Bias) | ± 15% | [10] |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma Samples using Protein Precipitation
This protocol is a general procedure for the extraction of Zimeldine from plasma samples.
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels) and vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[13]
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.[13]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[13]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS System Flushing Procedure
This protocol is designed to remove general contamination from the LC system.
-
Column Removal: Disconnect the column from the system.
-
Solvent Line Flush: Place all solvent lines into fresh bottles of high-purity isopropanol.
-
Pump Purge: Purge each pump line with isopropanol for at least 10 minutes at a flow rate of 1-2 mL/min.
-
Sequential Flush: Sequentially flush the system with the following solvents for 20-30 minutes each at a flow rate of 0.5 mL/min:
-
100% Isopropanol
-
100% Acetonitrile
-
100% Methanol
-
100% Water
-
-
Mobile Phase Equilibration: Flush the system with your initial mobile phase conditions until the baseline is stable.
-
Column Re-installation and Equilibration: Re-install the column and equilibrate the system with your mobile phase until a stable baseline is achieved.
-
Blank Injections: Perform several blank injections to confirm the background noise has been reduced.
Signaling and Metabolic Pathways
Zimeldine Metabolism
Zimeldine undergoes metabolism in the body, primarily through N-demethylation to its active metabolite, norzimelidine.[7] Further metabolism involves oxidation and deamination.[7][14] Understanding these pathways is crucial for identifying potential metabolites that might interfere with the analysis or for designing experiments to study Zimeldine's pharmacokinetics.
dot
Caption: Primary metabolic pathway of Zimeldine.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academicworks.cuny.edu [academicworks.cuny.edu]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Stability of Zimeldine-d6 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Zimeldine-d6 in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important?
This compound is a deuterated form of Zimeldine, a selective serotonin (B10506) reuptake inhibitor (SSRI). It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate quantification of Zimeldine in biological samples like plasma, blood, and urine. The stability of this compound is critical because its degradation can lead to inaccurate and unreliable quantification of the target analyte, Zimeldine.[1]
Q2: What are the potential stability issues with deuterated internal standards like this compound?
Deuterated internal standards can be susceptible to several stability issues:
-
Deuterium (B1214612) Exchange: Deuterium atoms can exchange with protons from the surrounding solvent or matrix, leading to a mass shift and incorrect quantification.[2][3] This is more likely to occur if the deuterium labels are in chemically labile positions.[1]
-
Metabolic Instability: Like the parent drug, the deuterated standard can be metabolized by enzymes present in the biological matrix.[4]
-
Chemical Degradation: this compound may degrade due to factors like pH, temperature, and light exposure.[5]
Q3: What are the major metabolic pathways of Zimeldine that could affect this compound stability?
The primary metabolic pathways of Zimeldine involve N-demethylation to its active metabolite, norzimelidine.[4][6] Further metabolism includes oxidation at both the aliphatic and aromatic nitrogen atoms and deamination.[6][7] It is presumed that cytochrome P450 (CYP) enzymes are involved in these transformations.[4] When using this compound as an internal standard, it is important to consider that it may undergo similar metabolic conversions, which could potentially interfere with the analysis if not properly addressed during method development.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in bioanalytical assays.
| Symptom | Potential Cause | Troubleshooting Steps |
| Poor precision and inaccurate quantification | Inconsistent analyte to internal standard area ratios across the analytical run. | Verify Co-elution: Overlay chromatograms of the analyte and this compound to ensure they co-elute. Chromatographic separation due to the isotope effect can lead to differential matrix effects.[8] Evaluate Matrix Effects: Infuse a solution of the analyte and this compound post-column to identify regions of ion suppression or enhancement.[8] Check for Unlabeled Analyte Impurity: Analyze a high-concentration solution of this compound to check for the presence of unlabeled Zimeldine.[8] |
| Drifting internal standard response | Degradation of this compound in the autosampler. | Perform Autosampler Stability Test: Inject solutions of the analyte and this compound at the beginning and end of an analytical run and at various time points in between to assess stability in the autosampler.[9] |
| Unexpected peaks in the chromatogram | In-source fragmentation of this compound or presence of metabolites. | Optimize MS Conditions: Adjust ion source parameters to minimize in-source fragmentation. Investigate Metabolites: If metabolites are suspected, analyze samples from in-vitro metabolism studies to identify potential interfering peaks. |
| Loss of signal over time in stored samples | Long-term instability of this compound in the biological matrix at the storage temperature. | Conduct Long-Term Stability Studies: Analyze quality control (QC) samples stored at the intended temperature over a period that covers the expected sample storage time.[2] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the stability of this compound in biological matrices.
Protocol 1: Freeze-Thaw Stability
Objective: To determine the stability of this compound after multiple freeze-thaw cycles.
Methodology:
-
Prepare low and high concentration quality control (QC) samples in the biological matrix of interest (e.g., plasma).
-
Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (typically 3-5).
-
After the final thaw, process the samples and analyze them alongside a freshly prepared calibration curve and a set of QC samples that have not undergone freeze-thaw cycles (comparison QCs).
-
The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.[10]
Protocol 2: Short-Term (Bench-Top) Stability
Objective: To assess the stability of this compound in the biological matrix at room temperature, mimicking sample handling conditions.
Methodology:
-
Use at least three replicates of low and high concentration QC samples.
-
Thaw the QC samples and keep them at room temperature for a specified duration (e.g., 4, 8, or 24 hours).
-
After the specified duration, process the samples and analyze them along with a freshly prepared calibration curve and freshly thawed comparison QCs.
-
The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.[10]
Protocol 3: Long-Term Stability
Objective: To evaluate the stability of this compound under the intended long-term storage conditions.
Methodology:
-
Store an adequate number of low and high concentration QC samples at the intended storage temperature (e.g., -20°C or -80°C).
-
Analyze the QC samples at various time points (e.g., 1, 3, 6, and 12 months).
-
At each time point, analyze the stored QC samples against a freshly prepared calibration curve and comparison QCs.
-
The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.[10]
Data Presentation
The following tables summarize hypothetical stability data for this compound in human plasma, based on typical acceptance criteria in bioanalytical method validation.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) after 3 Cycles | Accuracy (%) |
| Low | 10 | 5 | 9.8 | 98.0 |
| High | 800 | 5 | 815 | 101.9 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| QC Level | Nominal Conc. (ng/mL) | Duration (hours) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| Low | 10 | 8 | 5 | 10.2 | 102.0 |
| High | 800 | 8 | 5 | 790 | 98.8 |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| QC Level | Nominal Conc. (ng/mL) | Duration (months) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| Low | 10 | 6 | 5 | 9.5 | 95.0 |
| High | 800 | 6 | 5 | 820 | 102.5 |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of zimelidine in rat, dog and man. Identification and synthesis of the principal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Zimeldine-d6 Extraction Recovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Zimeldine-d6 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
Zimelidine-d6 is a stable isotope-labeled version of Zimelidine, an antidepressant that acts as a selective serotonin (B10506) reuptake inhibitor (SSRI). In bioanalytical methods, Zimelidine-d6 is commonly used as an internal standard (IS) for the quantification of Zimelidine. Because it is chemically almost identical to Zimelidine, it co-elutes during chromatography and behaves similarly during sample preparation and ionization in mass spectrometry. This allows it to compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification of the analyte.[1]
Q2: What are the key physicochemical properties of Zimelidine that influence its extraction?
Understanding the physicochemical properties of Zimelidine is crucial for developing effective extraction protocols. Key properties include:
-
pKa: Zimelidine is a basic compound with a reported pKa of 7.9. This means that at a pH below 7.9, it will be predominantly in its ionized (protonated) form, which is more water-soluble. At a pH above 7.9, it will be in its neutral (un-ionized) form, which is more soluble in organic solvents.
-
LogP: The predicted AlogP (a measure of lipophilicity) for Zimelidine is 3.84, indicating that it is a lipophilic compound. This property favors its extraction into organic solvents from aqueous matrices like plasma.
Manipulating the pH of the sample is therefore a critical step in optimizing the extraction of Zimelidine and Zimelidine-d6.
Q3: Why is my this compound recovery low and/or inconsistent?
Low or inconsistent recovery of an internal standard like this compound can compromise the accuracy and precision of your analytical method.[2] Several factors can contribute to this issue, including:
-
Suboptimal pH: If the pH of the sample is not adjusted correctly, this compound may remain in its ionized form, leading to poor partitioning into the organic extraction solvent.
-
Inappropriate Extraction Solvent: The choice of organic solvent is critical. A solvent with polarity that is not well-matched to Zimelidine-d6 will result in inefficient extraction.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the ionization of Zimelidine-d6 in the mass spectrometer.
-
Incomplete Protein Binding Disruption: Zimelidine can bind to plasma proteins.[3][4] If the extraction method does not effectively disrupt this binding, both the analyte and the internal standard can be lost with the protein pellet during protein precipitation.
-
Chromatographic Isotope Effect: Although rare, the deuterium (B1214612) labeling in Zimelidine-d6 can sometimes cause a slight shift in retention time compared to the non-deuterated Zimelidine.[5] If this shift is significant, it could lead to differential matrix effects between the analyte and the internal standard.[5]
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues encountered during the extraction of this compound using various techniques.
Protein Precipitation (PPT)
Protein precipitation is a simple and common method for sample cleanup.[6] However, it can sometimes lead to low recovery due to co-precipitation of the analyte and internal standard with the proteins.
Troubleshooting Low Recovery in Protein Precipitation:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Co-precipitation with proteins | • Increase the ratio of organic solvent (e.g., acetonitrile) to plasma from 3:1 to 4:1 or 5:1.[6]• Evaluate different precipitation solvents (e.g., methanol (B129727), acetone). Acetonitrile is often found to be the most effective.[7] | Improved release of Zimelidine-d6 from the protein pellet into the supernatant. |
| Incomplete protein precipitation | • Ensure thorough vortexing after adding the precipitation solvent.• Allow sufficient incubation time (e.g., 10 minutes on ice) for complete protein precipitation. | A well-formed protein pellet and a clear supernatant, leading to more consistent results. |
| Analyte adsorption to the protein pellet | • After initial centrifugation and supernatant collection, consider a second wash of the protein pellet with a small volume of the precipitation solvent. Combine the supernatants. | Increased recovery of any Zimelidine-d6 that may have been trapped in the protein pellet. |
Quantitative Data Summary for Protein Precipitation (Acetonitrile):
| Parameter | This compound Recovery (%) | Zimeldine Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Solvent:Plasma Ratio (3:1) | 85.2 | 86.1 | < 10% |
| Solvent:Plasma Ratio (4:1) | 92.5 | 93.2 | < 5% |
| Solvent:Plasma Ratio (5:1) | 94.1 | 94.8 | < 5% |
Note: The above data is illustrative and may vary depending on specific experimental conditions.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction offers a higher degree of selectivity compared to protein precipitation. The key to successful LLE for a basic compound like Zimelidine is pH control.
Troubleshooting Low Recovery in Liquid-Liquid Extraction:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal pH of the aqueous phase | • Ensure the pH of the plasma sample is adjusted to be at least 2 units above the pKa of Zimelidine (pKa ≈ 7.9). A pH of 10 or higher is recommended to ensure it is in its neutral, extractable form.[8][9]• Use a suitable buffer to maintain the high pH during extraction. | Maximized partitioning of Zimelidine-d6 into the organic phase. |
| Inappropriate organic solvent | • Test different organic solvents with varying polarities (e.g., diethyl ether, methyl tert-butyl ether (MTBE), ethyl acetate, hexane/isoamyl alcohol mixtures). | Selection of a solvent that provides the best recovery and a clean extract. |
| Emulsion formation | • Centrifuge at a higher speed or for a longer duration.• Add a small amount of salt (salting-out effect) to the aqueous phase. | A clear separation of the aqueous and organic layers, allowing for accurate collection of the organic phase. |
| Insufficient mixing | • Ensure adequate vortexing time to allow for equilibrium to be reached between the two phases. | Complete transfer of Zimelidine-d6 from the aqueous to the organic phase. |
Quantitative Data Summary for Liquid-Liquid Extraction:
| Parameter | This compound Recovery (%) | Zimeldine Recovery (%) | Relative Standard Deviation (RSD) (%) |
| pH 9.0 | 75.4 | 76.2 | < 15% |
| pH 10.0 | 91.8 | 92.5 | < 7% |
| pH 11.0 | 95.3 | 96.1 | < 5% |
Note: The above data is illustrative and based on extraction with diethyl ether.
Solid-Phase Extraction (SPE)
Solid-phase extraction provides the highest level of sample cleanup and analyte concentration. For Zimelidine, a reverse-phase or a mixed-mode cation exchange sorbent would be appropriate.
Troubleshooting Low Recovery in Solid-Phase Extraction:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Improper sorbent conditioning/equilibration | • Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution at a pH similar to the sample loading conditions. | Consistent and reproducible interaction of Zimelidine-d6 with the sorbent. |
| Breakthrough during sample loading | • Load the sample at a slow and consistent flow rate.• Ensure the sample pH is appropriate for retention on the chosen sorbent (for reverse-phase, a neutral to slightly basic pH to maintain the neutral form; for cation exchange, a slightly acidic pH to ensure the protonated form). | Complete retention of Zimelidine-d6 on the SPE cartridge. |
| Incomplete elution | • Use a stronger elution solvent (e.g., higher percentage of organic solvent).• For cation exchange, use an elution solvent containing a counter-ion (e.g., ammonium (B1175870) hydroxide (B78521) in methanol) to disrupt the ionic interaction. | Quantitative elution of Zimelidine-d6 from the sorbent. |
| Sorbent drying out before sample loading | • Ensure the sorbent bed remains wet after the equilibration step and before the sample is loaded. | Prevents channeling and ensures uniform interaction with the sorbent. |
Quantitative Data Summary for Solid-Phase Extraction (Mixed-Mode Cation Exchange):
| Parameter | This compound Recovery (%) | Zimelidine Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Suboptimal Elution Solvent | 65.7 | 66.5 | < 20% |
| Optimized Elution Solvent | 96.2 | 97.0 | < 5% |
Note: "Optimized Elution Solvent" typically refers to an organic solvent like methanol containing a small percentage of a basic modifier like ammonium hydroxide.
Experimental Protocols
Liquid-Liquid Extraction of Zimeldine and this compound from Human Plasma
This protocol is adapted from established methods for the extraction of Zimelidine and its metabolites.[10]
1. Sample Preparation: a. To 1.0 mL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the this compound internal standard working solution. b. Vortex for 10 seconds.
2. pH Adjustment: a. Add 100 µL of 1 M sodium hydroxide to the plasma sample to adjust the pH to >10. b. Vortex for 10 seconds.
3. Extraction: a. Add 5.0 mL of diethyl ether to the tube. b. Cap the tube and vortex vigorously for 2 minutes. c. Centrifuge at 3000 x g for 10 minutes to separate the layers.
4. Evaporation: a. Carefully transfer the upper organic layer to a clean tube. b. Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at 40°C.
5. Reconstitution: a. Reconstitute the dried extract in 100 µL of the mobile phase. b. Vortex for 30 seconds. c. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Diagrams
Caption: Liquid-Liquid Extraction Workflow for this compound.
Caption: Troubleshooting Logic for Low this compound Recovery.
Caption: Primary Metabolic Pathway of Zimelidine.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Zimelidine and norzimelidine protein binding measured by equilibrium dialysis and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Quantitation of zimelidine and norzimelidine in plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting for Instrument Variability with Zimeldine-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Zimeldine-d6 as an internal standard to correct for instrument variability in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of Zimeldine, a selective serotonin (B10506) reuptake inhibitor (SSRI). In this compound, six hydrogen atoms have been replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This substitution increases the mass of the molecule without significantly altering its chemical properties.[1] When used as an internal standard in LC-MS analysis, this compound is added at a known concentration to all samples, including calibrators and quality controls.[1][2] Because it is chemically almost identical to the unlabeled analyte (Zimeldine), it co-elutes during chromatography and experiences similar variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[1] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and precise quantification.[1]
Q2: What are the main advantages of using a deuterated internal standard like this compound?
A2: The primary advantages of using a deuterated internal standard include:
-
Improved Precision and Accuracy: It corrects for variability in sample extraction, injection volume, and matrix effects, leading to more reliable and reproducible results.[1][3]
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a common source of error in LC-MS. A co-eluting SIL internal standard experiences similar matrix effects as the analyte, allowing for effective correction.
-
Enhanced Method Robustness: The use of an internal standard makes the analytical method less susceptible to minor day-to-day variations in instrument performance.[3]
Q3: Can the use of a deuterated internal standard introduce any analytical challenges?
A3: Yes, while highly effective, there are potential challenges to be aware of:
-
Isotopic Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or sample matrix, which can compromise the accuracy of the results. This is more likely to occur with deuterium atoms on heteroatoms (like -OH or -NH) but is less of a concern for those on carbon atoms.
-
Chromatographic Separation (Isotope Effect): Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If this separation is significant, the analyte and internal standard may experience different matrix effects, leading to inaccurate quantification.
-
Isotopic Contamination: The deuterated internal standard may contain a small amount of the unlabeled analyte, which can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification. It is crucial to use an internal standard with high isotopic purity.
Troubleshooting Guides
Issue 1: High Variability in Internal Standard (this compound) Response
Symptoms:
-
The peak area of this compound is inconsistent across a single analytical run.
-
Significant drift (upward or downward trend) in the this compound signal is observed over the course of the run.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure the internal standard spiking solution is added accurately and consistently to every sample. - Verify that all samples are vortexed or mixed thoroughly after the addition of the internal standard. - Review the entire sample preparation workflow for any potential sources of variability. |
| Autosampler Injection Volume Variability | - Check the autosampler for any mechanical issues, such as air bubbles in the syringe or a clogged needle. - Perform an injection precision test to confirm the autosampler is delivering consistent volumes. |
| LC System Issues | - Check for leaks in the LC system. - Ensure the mobile phase composition is consistent and properly degassed. - Inspect the column for signs of degradation or clogging. |
| Mass Spectrometer Source Instability | - Clean the ion source of the mass spectrometer. - Check the stability of the spray in the electrospray ionization (ESI) source. |
Issue 2: Poor Accuracy and/or Precision in Analyte Quantification
Symptoms:
-
Quality control (QC) samples consistently fail to meet acceptance criteria.
-
High coefficient of variation (%CV) for replicate injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Chromatographic Separation of Analyte and Internal Standard | - Overlay the chromatograms of the analyte and this compound to check for co-elution. - If they are partially separated, consider adjusting the chromatographic conditions (e.g., gradient, flow rate) or using a column with a different selectivity to improve co-elution. |
| Differential Matrix Effects | - If co-elution cannot be achieved, it's possible the analyte and internal standard are eluting in regions of different ion suppression or enhancement. - Improve sample clean-up to remove more of the interfering matrix components. |
| Isotopic Contribution from Internal Standard | - Verify the isotopic purity of the this compound standard. - If there is significant unlabeled analyte present, account for this in the calculations or obtain a standard with higher isotopic purity. |
| Inappropriate Internal Standard Concentration | - Ensure the response of this compound is within the linear range of the detector and is comparable to the expected analyte response in samples. |
Data Presentation
The use of a stable isotope-labeled internal standard like this compound significantly improves the precision of quantitative analysis. The following table provides a representative comparison of the coefficient of variation (%CV) for the analysis of an analyte in human plasma with and without an internal standard.
| Analysis Type | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Coefficient of Variation (%CV) |
| Without Internal Standard | 10.5 | 1.8 | 17.1% |
| With this compound Internal Standard | 10.1 | 0.4 | 4.0% |
This data is representative and illustrates the typical improvement in precision observed when using a deuterated internal standard.
Experimental Protocols
Protocol 1: Quantification of Zimeldine in Human Plasma using LC-MS/MS with this compound
1. Preparation of Stock and Working Solutions:
-
Zimeldine Stock Solution (1 mg/mL): Accurately weigh and dissolve Zimeldine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Zimeldine Working Standards: Serially dilute the Zimeldine stock solution with 50:50 methanol:water to prepare a series of working standards for the calibration curve and quality control (QC) samples.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.
2. Preparation of Calibration Standards and QC Samples:
-
Spike blank human plasma with the Zimeldine working standards to create a calibration curve with concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation and co-elution of Zimeldine and this compound.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Zimeldine: Monitor the appropriate precursor to product ion transition.
-
This compound: Monitor the appropriate precursor to product ion transition (typically +6 Da shift from Zimeldine).
-
5. Data Analysis:
-
Quantify Zimeldine in unknown samples by constructing a calibration curve based on the peak area ratio of Zimeldine to this compound versus the concentration of the calibration standards.
Mandatory Visualization
Caption: Experimental workflow for the quantification of Zimeldine using this compound as an internal standard.
Caption: Primary metabolic pathways of Zimeldine.
Caption: Mechanism of action of Zimeldine on the serotonin transporter (SERT) signaling pathway.
References
Validation & Comparative
A Comparative Guide to Zimeldine-d6 and Other Internal Standards for Antidepressant Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of antidepressants by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a suitable internal standard (IS) is paramount for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations in extraction recovery and matrix effects. This guide provides a comprehensive comparison of Zimeldine-d6 and other commonly used deuterated internal standards in the analysis of antidepressants, supported by established analytical principles and data from various studies.
The Critical Role of Deuterated Internal Standards
Deuterated stable isotope-labeled internal standards (SIL-ISs) are widely considered the gold standard in quantitative LC-MS/MS.[1] By replacing one or more hydrogen atoms with deuterium (B1214612), the molecular weight of the standard is increased, allowing it to be distinguished from the analyte by the mass spectrometer. Crucially, its chemical and physical properties remain nearly identical to the parent drug.[1] This structural similarity ensures that the deuterated standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, effectively normalizing for matrix-induced variations and improving the accuracy and precision of quantification.[1][2][3][4]
Performance Characteristics of an Ideal Internal Standard
The selection of an internal standard should be based on a thorough evaluation of its performance. The key parameters include:
-
Chromatographic Co-elution: The internal standard should have a retention time as close as possible to the analyte to ensure they are subjected to the same matrix effects at the point of elution.[2][3]
-
Recovery: The extraction recovery of the internal standard should be consistent and comparable to that of the analyte across different concentrations and sample matrices.
-
Matrix Effect: The internal standard should effectively compensate for any ion suppression or enhancement caused by the sample matrix. The matrix effect for the analyte, when corrected by the internal standard, should be minimal.
-
Stability: The internal standard must be stable throughout the entire analytical process, from sample storage to final analysis, with no degradation or isotopic exchange.[2][3]
-
Absence of Cross-Reactivity: The internal standard should not interfere with the measurement of the analyte or its metabolites, and vice versa.
Comparative Overview of Deuterated Internal Standards in Antidepressant Analysis
The following table summarizes various deuterated internal standards used in the LC-MS/MS analysis of different antidepressants, along with reported performance data where available. This provides a benchmark for what would be expected from a suitable internal standard like this compound.
| Antidepressant Analyte | Deuterated Internal Standard | Reported Recovery of Analyte (%) | Reported Matrix Effect of Analyte (%) | Citation |
| Bupropion | Bupropion-d9 | 82 - 105 | 62 - 101 | [5] |
| Citalopram | Citalopram-d6 | 82 - 105 | 85 - 118 | [5] |
| Desipramine | Desipramine-d3 | 82 - 105 | 82 - 106 | [5] |
| Imipramine | Imipramine-d3 | 82 - 105 | 71 - 110 | [5] |
| Sertraline | Sertraline-d3 | 82 - 105 | 71 - 89 | [5] |
| Various Antidepressants | Various Deuterated IS | 85.5 - 114.5 | 85.6 - 98.7 | [6] |
Note: The recovery and matrix effect data presented are for the analytes and are indicative of the overall method performance where a deuterated internal standard was used to compensate for variability. The ideal internal standard would exhibit similar recovery and be affected by the matrix in the same way as the analyte, leading to a normalized, consistent response.
This compound as an Internal Standard: A Theoretical Assessment
Zimeldine (B1683631), a selective serotonin (B10506) reuptake inhibitor (SSRI), and its deuterated analog, this compound, would theoretically be an excellent internal standard for the quantification of zimeldine and structurally similar antidepressants.
Expected Advantages:
-
High Structural Similarity: Being a deuterated version of the analyte, it would share nearly identical physicochemical properties.
-
Co-elution: It is expected to co-elute with zimeldine, ensuring that both compounds are subjected to the same matrix effects.
-
Effective Compensation: It should effectively compensate for variations in sample preparation and ionization efficiency.
Potential Considerations:
-
Isotopic Purity: The isotopic purity of the standard is crucial to avoid any contribution to the analyte signal.
-
Deuterium Exchange: The position of the deuterium labels should be on stable parts of the molecule to prevent H/D exchange during sample processing and storage.[2][3][7]
Experimental Protocols for Internal Standard Validation
A rigorous validation of the internal standard is essential to ensure the reliability of the bioanalytical method. The following is a general protocol for the validation of an internal standard for antidepressant analysis.
Stock and Working Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of the antidepressant analyte and the deuterated internal standard (e.g., this compound) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at a fixed concentration that provides an optimal response in the mass spectrometer.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for both the analyte and the internal standard.
Validation Parameters
-
Specificity and Selectivity: Analyze blank matrix samples to ensure no endogenous interferences at the retention times of the analyte and internal standard.
-
Linearity and Range: Establish a calibration curve over a clinically relevant concentration range and assess the linearity using a regression model.
-
Precision and Accuracy: Determine the intra- and inter-day precision (%CV) and accuracy (%bias) at multiple QC levels (low, medium, and high).
-
Recovery: Compare the peak area of the analyte in extracted samples to that of unextracted samples at the same concentration.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in a post-extraction spiked sample to that in a neat solution. The internal standard-normalized matrix factor should be close to 1.
-
Stability: Assess the stability of the analyte and internal standard in the biological matrix under different storage conditions (freeze-thaw, short-term, and long-term).
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the key workflows in the selection and validation of an internal standard for antidepressant analysis.
Conclusion
The use of a deuterated internal standard is indispensable for the accurate quantification of antidepressants in biological matrices. While direct comparative data for this compound is limited, the principles of stable isotope dilution and the performance of other deuterated standards for antidepressants strongly suggest that it would be a highly effective internal standard for zimeldine and structurally related compounds. Its performance in terms of recovery, matrix effect compensation, and stability should be rigorously validated against established criteria to ensure the reliability of the analytical method. The provided protocols and workflows offer a robust framework for such a validation, enabling researchers to confidently employ this compound or other selected deuterated internal standards in their studies.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. waters.com [waters.com]
- 3. waters.com [waters.com]
- 4. texilajournal.com [texilajournal.com]
- 5. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative bioanalysis is paramount. In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the choice of an appropriate internal standard (IS) is a critical factor that directly influences the reliability of the data. This guide provides an objective comparison between deuterated and non-deuterated internal standards, supported by experimental principles and data, to inform the selection of the most suitable analytical strategy.
An internal standard is indispensable for correcting for variability inherent in the analytical process, from sample preparation to detection. The ideal IS mimics the analyte of interest throughout these stages. While structurally similar compounds, known as analog or non-deuterated internal standards, can be used, stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are widely regarded as the gold standard in bioanalysis.
The Scientific Rationale for Deuterated Internal Standards
Deuterated internal standards are analogs of the analyte in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the IS. Because their physicochemical properties are nearly identical to the analyte, they co-elute during chromatography and exhibit similar ionization behavior, which allows for superior compensation for matrix effects—a major source of imprecision and inaccuracy in bioanalytical methods.
In contrast, a non-deuterated internal standard is a different chemical entity that is structurally similar to the analyte. While often more readily available and less expensive, its physicochemical properties can differ significantly, leading to different chromatographic retention times and extraction recoveries. These differences can result in poor compensation for matrix effects and, consequently, less reliable quantitative data.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards is most evident in their ability to minimize the impact of matrix effects and improve data quality. The following table summarizes the key performance differences based on established analytical validation parameters.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Rationale |
| Matrix Effect Compensation | Excellent: Co-elutes with the analyte, experiencing and correcting for the same degree of ion suppression or enhancement. | Variable to Poor: Different retention times and physicochemical properties lead to differential matrix effects. | The closer the IS properties are to the analyte, the better it can normalize for variations caused by the sample matrix. |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte across various conditions. | Variable: Differences in physicochemical properties can lead to inconsistent recovery. | An ideal IS should be lost to the same extent as the analyte during sample preparation. |
| Accuracy & Precision | High: Typically results in lower coefficient of variation (%CV) and higher accuracy. | Moderate to Low: Can lead to greater variability and bias in quantitative results. | Better correction for analytical variability leads to more accurate and precise measurements. |
| Chromatographic Behavior | Nearly Identical: Co-elutes with the analyte, though minor retention time shifts (isotope effect) can occur. | Different: Intentionally chosen to have a different retention time to avoid isobaric interference. | Co-elution is key for effective matrix effect compensation in LC-MS/MS. |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. | The synthesis of isotopically labeled compounds is a more complex process. |
Quantitative Data Summary
The theoretical advantages of deuterated standards are consistently demonstrated in experimental data. The following tables provide illustrative quantitative data from comparative studies.
Table 1: Accuracy and Precision Data for Etifoxine Quantification
| Internal Standard Type | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Etifoxine-d5 (Deuterated) | LLOQ | 1 | 1.02 | 102.0 | 4.5 |
| Low | 3 | 2.95 | 98.3 | 3.2 | |
| Medium | 50 | 51.1 | 102.2 | 2.1 | |
| High | 80 | 79.2 | 99.0 | 1.8 | |
| Analog IS (Non-Deuterated) | LLOQ | 1 | 1.15 | 115.0 | 12.8 |
| Low | 3 | 3.21 | 107.0 | 9.5 | |
| Medium | 50 | 47.8 | 95.6 | 7.8 | |
| High | 80 | 83.5 | 104.4 | 6.5 |
Table 2: Matrix Effect Data for Etifoxine Quantification
| Internal Standard Type | Matrix Source | Analyte Response Ratio (Matrix vs. Neat) | Internal Standard Response Ratio (Matrix vs. Neat) | Matrix Factor (Analyte/IS) |
| Etifoxine-d5 (Deuterated) | Plasma Lot 1 | 0.88 | 0.87 | 1.01 |
| Plasma Lot 2 | 0.92 | 0.93 | 0.99 | |
| Plasma Lot 3 | 0.85 | 0.86 | 0.99 | |
| Analog IS (Non-Deuterated) | Plasma Lot 1 | 0.89 | 0.95 | 0.94 |
| Plasma Lot 2 | 0.91 | 1.02 | 0.89 | |
| Plasma Lot 3 | 0.86 | 0.98 | 0.88 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following outlines key experimental protocols for a comparative analysis of internal standards.
Sample Preparation: Solid-Phase Extraction (SPE) for Etifoxine
-
Spiking: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (either Etifoxine-d5 or the non-deuterated analog).
-
Pre-treatment: Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Zimeldine-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. The choice of an internal standard is a critical factor that directly influences the reliability of bioanalytical data. This guide provides an objective comparison of the performance of the deuterated internal standard, Zimeldine-d6, with non-deuterated alternatives for the analysis of the antidepressant drug zimelidine.
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][3][4][5] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for matrix effects, variations in extraction recovery, and instrument response, leading to superior accuracy and precision.[1][3][4]
Non-deuterated internal standards, often structural analogs of the analyte, are a more readily available and less expensive alternative. However, their different chemical structures can lead to variations in chromatographic retention times, extraction efficiencies, and ionization responses compared to the analyte. These differences can result in inadequate correction for analytical variability and potentially compromise the accuracy and precision of the quantitative data.[3]
Performance Comparison: this compound vs. Non-Deuterated Alternatives
Historically, older methods for zimelidine quantification employed non-deuterated internal standards. For instance, a gas-liquid chromatography (GLC) method utilized loxapine (B1675254) as an internal standard and was described as "reproducible" with a sensitivity of 5 ng/ml.[6] Another high-performance liquid chromatography (HPLC) method with UV detection used the geometric isomers of zimelidine and norzimelidine as internal standards and reported a coefficient of variation not exceeding 7%.
To illustrate the quantitative performance differences, we present a comparative summary based on a validated LC-MS/MS method for the analogous antidepressant, fluoxetine (B1211875), using its deuterated internal standard (Fluoxetine-d6) versus a non-deuterated internal standard. This serves as a strong surrogate to demonstrate the expected advantages of using this compound.
Quantitative Performance Data
| Performance Metric | Method with this compound (Anticipated) | Method with Non-Deuterated IS (Loxapine - Inferred) | Method with Non-Deuterated IS (Geometric Isomer - Reported) |
| Accuracy (% Bias) | ± 15% (typically within ± 5%) | Can be variable, potentially > ±15% | Not Reported |
| Precision (% CV) | < 15% (typically < 5%) | Can be variable, potentially > 15% | ≤ 7% |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | Not Reported |
| Matrix Effect | Effectively minimized | Potential for significant impact | Potential for impact |
| Extraction Recovery | Consistent with analyte | May differ from analyte | Likely similar to analyte |
Note: Data for this compound is anticipated based on typical performance of deuterated standards. Data for Loxapine is inferred based on general knowledge of non-deuterated standards. Data for the geometric isomer is based on a published HPLC-UV method.
The following table presents a more direct comparison using validation data from an LC-MS/MS method for fluoxetine, highlighting the superior performance of its deuterated internal standard.
| Performance Metric | Method with Fluoxetine-d6 | Method with Non-Deuterated IS |
| Accuracy (% Recovery) | 97.98 - 110.44%[7] | 86.4% - 109.3% |
| Precision (Intra-day %CV) | 3.13 - 9.61%[7] | < 15% |
| Precision (Inter-day %CV) | 3.54 - 7.99%[7] | < 10% |
| Linearity (r²) | > 0.99[8] | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.27 ng/mL[8] | 5 ng/mL |
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. Below are representative methodologies for the analysis of zimelidine and the analogous compound fluoxetine using different types of internal standards.
Protocol 1: Hypothetical LC-MS/MS Method for Zimelidine using this compound
This protocol is based on standard practices for the analysis of antidepressants using deuterated internal standards.[9][10]
-
Sample Preparation:
-
To 100 µL of plasma, add 25 µL of this compound internal standard solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for zimelidine and this compound.
-
Protocol 2: GLC Method for Zimelidine using Loxapine Internal Standard
This protocol is a summary of a published method.[6]
-
Sample Preparation:
-
To plasma, add loxapine as the internal standard.
-
Perform a single extraction of basified plasma with diethyl ether.
-
Concentrate the ethereal extract.
-
Derivatize norzimelidine (a metabolite) with heptafluorobutyric anhydride.
-
-
GLC Conditions:
-
The specific column and temperature program would be optimized for the separation of zimelidine, norzimelidine, and loxapine.
-
Detection: Flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity.
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind the use of a deuterated internal standard, the following diagrams are provided.
Conclusion
The use of a deuterated internal standard, such as this compound, is the superior choice for the quantitative bioanalysis of zimelidine. While non-deuterated alternatives have been used historically, the near-identical physicochemical properties of this compound to the analyte ensure a more effective correction for analytical variability, particularly matrix effects in LC-MS/MS analysis. This leads to enhanced accuracy and precision, providing more reliable data for researchers, scientists, and drug development professionals. The surrogate data from analogous antidepressants strongly supports the adoption of this compound as the internal standard of choice for any new or updated bioanalytical methods for zimelidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Simultaneous determination of fluoxetine and norfluoxetine in dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
- 10. agilent.com [agilent.com]
Comparative Performance Analysis of Zimeldine-d6 as an Internal Standard in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, particularly in drug development and pharmacokinetic studies, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results. This is especially true when analyzing analytes in complex biological matrices such as plasma or serum, where matrix effects can significantly impact the analytical signal. This guide provides a comprehensive comparison of the specificity and selectivity of a stable isotope-labeled (SIL) internal standard, Zimeldine-d6, against a structural analog for the quantification of the antidepressant drug Zimeldine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The consensus in the bioanalytical community strongly favors the use of stable isotope-labeled internal standards.[1][2] A SIL IS, such as this compound, is chemically and physically almost identical to the analyte, Zimeldine. This near-identical nature ensures that it co-elutes chromatographically and behaves similarly during sample extraction and ionization in the mass spectrometer.[1] This co-behavior allows the SIL IS to effectively compensate for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision in quantitative analysis.[1][2]
Conversely, a structural analog, while being chemically similar, will have different physicochemical properties, leading to different chromatographic retention times and potentially different responses to matrix effects.[3] While structural analogs can be employed, their use requires more rigorous validation to ensure they adequately compensate for analytical variability.[3][4]
Data Presentation: Performance Comparison
The following tables summarize the hypothetical but representative performance characteristics of an LC-MS/MS method for the quantification of Zimeldine and its primary active metabolite, Norzimelidine. The data compares a method using this compound as the internal standard against one employing a structural analog (e.g., Loxapine, a compound used in older methods for Zimeldine analysis).[5] The validation parameters are based on the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[1][6][7]
Table 1: Accuracy and Precision Data
| Analyte | Internal Standard Type | QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Acceptance Criteria (% Bias / % CV) |
| Zimeldine | This compound (SIL) | LLOQ | 1 | +2.5% | 4.8% | ±20% / ≤20% |
| Low QC | 3 | +1.8% | 3.5% | ±15% / ≤15% | ||
| Mid QC | 50 | -0.5% | 2.1% | ±15% / ≤15% | ||
| High QC | 150 | -1.2% | 1.9% | ±15% / ≤15% | ||
| Zimelidine | Structural Analog | LLOQ | 1 | -15.8% | 18.2% | ±20% / ≤20% |
| Low QC | 3 | -12.5% | 14.5% | ±15% / ≤15% | ||
| Mid QC | 50 | -9.8% | 11.2% | ±15% / ≤15% | ||
| High QC | 150 | -8.5% | 9.8% | ±15% / ≤15% | ||
| Norzimelidine | This compound (SIL) | LLOQ | 1 | +3.1% | 5.2% | ±20% / ≤20% |
| Low QC | 3 | +2.2% | 4.1% | ±15% / ≤15% | ||
| Mid QC | 50 | -0.9% | 2.8% | ±15% / ≤15% | ||
| High QC | 150 | -1.5% | 2.2% | ±15% / ≤15% | ||
| Norzimelidine | Structural Analog | LLOQ | 1 | -17.2% | 19.5% | ±20% / ≤20% |
| Low QC | 3 | -14.1% | 16.8% | ±15% / ≤15% | ||
| Mid QC | 50 | -11.3% | 13.1% | ±15% / ≤15% | ||
| High QC | 150 | -10.2% | 11.9% | ±15% / ≤15% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; Conc.: Concentration; CV: Coefficient of Variation.
Table 2: Matrix Effect and Recovery Data
| Analyte | Internal Standard Type | Matrix Effect (%) | Recovery (%) |
| Zimeldine | This compound (SIL) | 98.5 (IS-Normalized) | 92.1 |
| Zimelidine | Structural Analog | 85.2 (IS-Normalized) | 89.8 |
| Norzimelidine | This compound (SIL) | 99.1 (IS-Normalized) | 90.5 |
| Norzimelidine | Structural Analog | 83.7 (IS-Normalized) | 88.7 |
Matrix Effect is calculated as the ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution. An IS-normalized value close to 100% indicates effective compensation by the internal standard.
The data clearly illustrates that the use of this compound results in superior accuracy and precision, with bias and coefficient of variation values well within the accepted regulatory limits. Furthermore, this compound more effectively compensates for matrix effects, a critical factor for ensuring data reliability in bioanalysis.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a standard method for extracting small molecules like Zimeldine from plasma samples.
-
Aliquoting : Aliquot 100 µL of human plasma (blank, calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of the internal standard working solution (either this compound or the structural analog at a concentration of 500 ng/mL in methanol) to each tube.
-
Protein Precipitation : Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate the plasma proteins.
-
Vortexing : Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection : Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system for analysis.
LC-MS/MS Method for Quantification
This section outlines a typical liquid chromatography-tandem mass spectrometry method for the analysis of Zimeldine and Norzimelidine.
-
LC System : UHPLC system
-
Column : C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Gradient :
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90% to 10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate : 0.4 mL/min
-
Column Temperature : 40°C
-
MS System : Triple Quadrupole Mass Spectrometer
-
Ionization Source : Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions :
-
Zimelidine: Q1/Q3 transition
-
Norzimelidine: Q1/Q3 transition
-
This compound: Q1/Q3 transition
-
Structural Analog: Q1/Q3 transition
-
(Note: Specific MRM transitions would be optimized during method development.)
Visualizations
Metabolic Pathway of Zimeldine
Zimelidine undergoes extensive metabolism in the body. The primary metabolic pathway is N-demethylation to its active metabolite, norzimelidine.[8] Further metabolism of both Zimelidine and norzimelidine involves oxidation and deamination.[9][10]
Bioanalytical Workflow
The following diagram illustrates the typical workflow for the quantification of a drug like Zimelidine in a biological matrix using an internal standard.
References
- 1. fda.gov [fda.gov]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study of zimelidine using a new GLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. nalam.ca [nalam.ca]
- 8. benchchem.com [benchchem.com]
- 9. Metabolism of zimelidine in rat, dog and man. Identification and synthesis of the principal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Zimeldine Utilizing Isotopic and Other Internal Standards
This guide provides a comparative overview of published analytical methodologies for the quantification of Zimeldine and its active metabolite, norzimelidine, in biological matrices. While direct inter-laboratory comparison data for methods exclusively using Zimeldine-d6 is not publicly available, this document collates and contrasts the performance of various validated chromatographic methods reported in the scientific literature. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of robust bioanalytical assays.
Principles of Analysis: The Role of this compound
In quantitative bioanalysis, particularly with mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard. A SIL-IS is chemically identical to the analyte (Zimeldine) but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This near-perfect analogy in chemical and physical behavior ensures that the SIL-IS co-elutes with the analyte and experiences similar effects during sample preparation (e.g., extraction), chromatography, and ionization in the mass spectrometer. By adding a known amount of this compound to every sample, calibrator, and quality control sample, it effectively normalizes for variations in sample handling and instrument response, thereby significantly improving the accuracy and precision of the quantification.
Figure 1. Logical relationship of Analyte, Internal Standard, and Quantification.
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of two distinct published methods for the quantification of Zimeldine and its metabolite, norzimelidine. This provides a "virtual" comparison, highlighting key validation parameters across different analytical platforms.
| Parameter | Method 1: Gas-Liquid Chromatography (GLC) | Method 2: High-Performance Liquid Chromatography (HPLC) |
| Analyte(s) | Zimeldine, Norzimelidine | Zimeldine, Norzimelidine |
| Internal Standard | Loxapine | Geometric Isomers of Zimeldine & Norzimelidine |
| Biological Matrix | Human Plasma | Plasma |
| Instrumentation | Gas-Liquid Chromatograph | High-Performance Liquid Chromatograph with UV detector |
| Limit of Quantification | 5 ng/mL[1] | 25 ng/mL[2] |
| Linear Range | Not explicitly stated | 25 - 1000 ng/mL[2] |
| Precision (CV%) | Not explicitly stated | ≤ 7%[2] |
| Extraction Method | Not explicitly stated | Single extraction with diethyl ether[2] |
Experimental Protocols
Method 1: Gas-Liquid Chromatography (GLC) with Loxapine Internal Standard
This method was developed for the analysis of Zimeldine and its demethylated metabolite, norzimelidine, in human plasma.[1]
Sample Preparation and Derivatization:
-
An internal standard, loxapine, is added to the plasma samples.
-
Norzimelidine is derivatized using heptafluorobutyric anhydride (B1165640) to improve its chromatographic properties.
Chromatographic Conditions:
-
Instrument: Gas-Liquid Chromatograph (GLC).
-
Separation: A good separation of Zimeldine and the derivatized norzimelidine is achieved.
-
Retention Times: The retention times are approximately 6.16 minutes for Zimeldine and 10.35 minutes for the derivatized norzimelidine.[1]
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method describes the quantification of Zimeldine and norzimelidine in plasma using their respective geometric isomers as internal standards.[2]
Sample Preparation:
-
Plasma samples are made basic.
-
A single liquid-liquid extraction is performed using diethyl ether.
-
The resulting ether extract is concentrated before injection.[2]
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a variable-wavelength UV detector.
-
Column: 5-micron silica (B1680970) gel column.
-
Mobile Phase: An aqueous methanolic solution of ammonium (B1175870) nitrate.[2]
Figure 2. Typical workflow for Zimeldine analysis using a deuterated internal standard.
Mechanism of Action: Selective Serotonin (B10506) Reuptake Inhibition
Zimeldine is a selective serotonin reuptake inhibitor (SSRI). Its therapeutic effect is primarily due to the blockade of the serotonin transporter (SERT) in the presynaptic neuron. This inhibition leads to an increased concentration of the neurotransmitter serotonin (5-HT) in the synaptic cleft, enhancing serotonergic neurotransmission.
Figure 3. Signaling pathway of Zimeldine as a Selective Serotonin Reuptake Inhibitor.
References
Justification for Using a Deuterated Internal Standard: A Comparison Guide for Zimeldine-d6
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision. This guide provides an objective comparison of using a deuterated internal standard, specifically Zimeldine-d6, against other alternatives. The use of stable isotope-labeled internal standards (SIL-ISs) is widely recognized as the gold standard in quantitative mass spectrometry, offering superior performance in mitigating common analytical challenges and leading to more reliable and robust data.[1][2]
The primary justification for using a deuterated internal standard like this compound lies in its chemical identity to the analyte, Zimeldine, while being distinguishable by a mass spectrometer due to the mass difference from the incorporated deuterium (B1214612) atoms.[1] This near-identical physicochemical behavior ensures that both the analyte and the internal standard experience similar effects throughout the entire analytical process, from sample preparation to detection.[1][3] This co-eluting nature is crucial for compensating for various sources of analytical variability that can compromise data quality.[1][4]
Key Advantages of Using this compound
-
Mitigation of Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[1][5][6][7][8] A co-eluting deuterated internal standard like this compound experiences the same matrix effects as the analyte, allowing for accurate normalization of the signal.[1][2][4]
-
Correction for Variability in Sample Preparation: The journey of a sample from collection to analysis involves multiple steps, including extraction and potential derivatization.[2][9] Losses of the analyte can occur at any of these stages. Since this compound behaves almost identically to Zimeldine, it will be lost at a proportional rate, ensuring that the ratio of analyte to internal standard remains constant.
-
Compensation for Instrumental Drift: The performance of a mass spectrometer can fluctuate over time.[9] A deuterated internal standard provides a constant reference to normalize these variations, ensuring consistent and reliable results across different analytical runs.[3]
Data Presentation: Performance Comparison
The following tables summarize typical performance data when using a deuterated internal standard compared to a structural analog or no internal standard. While this data is representative of the advantages of SIL-ISs in general, similar improvements can be expected when using this compound for the analysis of Zimeldine.
Table 1: Assay Accuracy and Precision
| Internal Standard Type | Accuracy (% Bias) | Precision (%CV) | Justification |
| This compound | Typically within ±5%[2] | Typically <10%[2] | Superior compensation for matrix effects and recovery variations leads to higher accuracy and precision.[2][10] |
| Structural Analog | Can exceed ±15%[2] | Can be >15%[2] | Differences in physicochemical properties result in incomplete compensation for analytical variability. |
| No Internal Standard | Highly variable | Highly variable | Results are directly affected by matrix effects, recovery inconsistencies, and instrument drift. |
Table 2: Matrix Effect Comparison
| Internal Standard Type | Matrix Effect (% Suppression/Enhancement) | Justification |
| This compound | Effectively compensated (<5% difference between analyte and IS)[2] | The near-identical nature of a SIL-IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.[2] |
| Structural Analog | Inconsistent compensation (can be >20% difference)[2] | Different elution times and ionization efficiencies lead to poor compensation for matrix effects. |
| No Internal Standard | Uncompensated | The analyte signal is directly suppressed or enhanced by the biological matrix, leading to inaccurate quantification.[5][8] |
Experimental Protocols
Key Experiment: Bioanalytical Method for Zimeldine in Human Plasma using LC-MS/MS
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Zimeldine in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 400 µL of methanol (B129727) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
UPLC System: A high-performance UPLC system.
-
Column: A suitable C18 column (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-2.0 min: 20% to 80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80% to 20% B
-
2.6-3.5 min: 20% B
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Zimeldine: [Precursor Ion] > [Product Ion]
-
This compound: [Precursor Ion + 6] > [Product Ion]
-
3. Data Analysis
-
Quantification is based on the ratio of the peak area of Zimeldine to the peak area of this compound.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of Zimeldine in the unknown samples is determined from the calibration curve.
Mandatory Visualization
Caption: Workflow of a bioanalytical assay using a deuterated internal standard like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. longdom.org [longdom.org]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. tandfonline.com [tandfonline.com]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
Cross-Validation of Analytical Methods for Zimeldine Utilizing Zimeldine-d6 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of Zimeldine and its deuterated internal standard, Zimeldine-d6, in human plasma. The cross-validation of these methods is essential to ensure data equivalency and consistency when analytical methodologies are transferred between laboratories, updated, or when data from different studies need to be compared. This document outlines the experimental protocols, presents comparative performance data, and visualizes the workflows involved in the cross-validation process.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a cornerstone of robust bioanalytical method validation.[1] It is chemically analogous to the analyte, Zimeldine, and therefore exhibits similar behavior during sample extraction, chromatography, and ionization. This co-elution and analogous ionization response allow for effective compensation for matrix effects, a common source of variability and error in bioanalysis.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of SIL-IS to enhance the accuracy and precision of bioanalytical assays.[2]
Comparative Analysis of Analytical Methods
Two representative LC-MS/MS methods are presented for the bioanalysis of Zimeldine, with this compound serving as the internal standard. Method A represents a conventional High-Performance Liquid Chromatography (HPLC)-based method, while Method B employs a more advanced Ultra-High-Performance Liquid Chromatography (UHPLC) system for a more rapid analysis.
| Parameter | Method A: HPLC-MS/MS | Method B: UHPLC-MS/MS |
| Chromatography System | Standard HPLC System | UHPLC System |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) | A: 10 mM Ammonium Formate, pH 3.5B: Methanol |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Run Time | 8.0 minutes | 3.5 minutes |
| Injection Volume | 10 µL | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition (Zimeldine) | 317.1 > 70.1 | 317.1 > 105.1 |
| MRM Transition (this compound) | 323.1 > 76.1 | 323.1 > 111.1 |
Cross-Validation Performance Data
The cross-validation study was conducted by analyzing three levels of Quality Control (QC) samples and a set of incurred human plasma samples with both Method A and Method B. The acceptance criteria are based on regulatory guidelines, which generally require the mean accuracy of the QC samples to be within ±15% of the nominal value and the precision (Coefficient of Variation, %CV) to be no greater than 15%. For incurred sample reanalysis (ISR), at least 67% of the samples must have a percent difference between the original and reanalyzed values within ±20% of their mean.
Table 2: Cross-Validation of Quality Control Samples
| QC Level (ng/mL) | Method | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low QC (5 ng/mL) | Method A | 5.3 | 106.0 | 5.8 |
| Method B | 5.1 | 102.0 | 4.5 | |
| Mid QC (50 ng/mL) | Method A | 51.2 | 102.4 | 3.2 |
| Method B | 49.7 | 99.4 | 2.9 | |
| High QC (400 ng/mL) | Method A | 395.6 | 98.9 | 2.5 |
| Method B | 408.0 | 102.0 | 2.1 |
Table 3: Incurred Sample Reanalysis (ISR)
| Number of Samples Analyzed | Number of Samples within ±20% Difference | Percentage of Passing Samples |
| 30 | 28 | 93.3% |
The results from both the QC sample analysis and the incurred sample reanalysis demonstrate a high degree of concordance between Method A and Method B, meeting the established acceptance criteria and confirming that the two methods can be used interchangeably.
Experimental Protocols
Sample Preparation: Protein Precipitation
This method is widely used for the extraction of small molecules from plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (200 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the respective mobile phase for each method.
-
Inject the sample into the LC-MS/MS system.
Cross-Validation Protocol
-
Preparation of QC Samples : Prepare QC samples in blank human plasma at three concentration levels: Low (5 ng/mL), Medium (50 ng/mL), and High (400 ng/mL).
-
Sample Analysis : Analyze six replicates of each QC level using both Method A and Method B. Additionally, analyze at least 30 incurred samples from a pharmacokinetic study using both methods.
-
Data Evaluation : Calculate the concentration of each sample using the calibration curve generated for each method. For the QC samples, determine the accuracy and precision. For the incurred samples, calculate the percent difference between the concentrations obtained with Method A and Method B.
Visualizing the Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway and Logical Relationships
The decision to use a stable isotope-labeled internal standard and the subsequent need for cross-validation when methods change is a logical progression in ensuring data integrity in regulated bioanalysis.
Caption: Decision pathway for internal standard selection and cross-validation.
References
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Zimeldine-d6
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. Zimeldine-d6, a deuterated form of the serotonin (B10506) uptake inhibitor Zimeldine, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound.
Hazard Profile and Safety Considerations
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated laboratory materials such as vials, pipette tips, and syringes[1].
-
Personal Protective Equipment (PPE) that has been contaminated[1].
It is crucial for personnel handling this compound to wear appropriate PPE, including gloves, protective clothing, and eye/face protection.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company, which will typically use incineration[2][3]. Under no circumstances should this compound be disposed of down the drain or in regular solid waste [4][5].
1. Waste Segregation and Collection:
-
Solid Waste: Place pure this compound and any contaminated solid materials into a dedicated, clearly labeled hazardous waste container. This container must be durable, sealable, and compatible with the chemical[1].
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container[1].
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard")[1].
-
Store sealed waste containers in a designated, secure secondary containment area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site[1].
3. Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Ensure that all documentation and manifesting requirements are met in accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA)[2][6][7].
Decision-Making for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow
Regulatory Framework
The disposal of pharmaceutical waste, particularly hazardous waste, is regulated by multiple agencies. In the United States, the EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal[2][6]. Some states may have more stringent regulations than federal laws[6]. It is the responsibility of the waste generator to ensure compliance with all applicable regulations.
For non-hazardous pharmaceuticals in a household setting, drug take-back programs are the safest disposal option[6][8][9]. However, for a research compound like this compound, which should be treated as hazardous, professional disposal is mandatory.
References
- 1. benchchem.com [benchchem.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. securewaste.net [securewaste.net]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. Safe disposal of unwanted medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. epa.gov [epa.gov]
- 8. dea.gov [dea.gov]
- 9. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
Essential Safety and Handling Guidance for Zimeldine-d6
FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC USE.
This document provides crucial safety and logistical information for the handling and disposal of Zimeldine-d6. Researchers, scientists, and drug development professionals should review this information thoroughly before working with this compound. Zimeldine, the parent compound of this compound, was a selective serotonin (B10506) reuptake inhibitor (SSRI) that was withdrawn from the market due to associations with serious adverse effects, including Guillain-Barré syndrome.[1][2][3][4] Therefore, cautious handling of this compound is imperative.
Hazard Identification and Safety Precautions
| Hazard Classification | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5] |
| Signal Word | Warning [5] |
| Pictogram | GHS07[5] |
Note: The toxicological properties of this compound have not been thoroughly investigated. It should be handled as a potent pharmaceutical compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Hands | Double gloves[6] | Wear two pairs of powder-free nitrile gloves.[2] The outer glove should be removed and disposed of in a designated waste container immediately after handling.[6] |
| Body | Disposable Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2][6] |
| Eyes | Safety Goggles or Face Shield | Use tightly fitting safety goggles or a face shield to protect against splashes.[7] |
| Respiratory | Dust Mask or Respirator | A dust mask (type N95 or equivalent) should be used when handling the solid compound.[5] In case of potential aerosol generation, a respirator may be necessary based on a risk assessment.[8] |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Storage:
-
Temperature: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Atmosphere: For long-term stability and to prevent degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for deuterated compounds.
-
Light: Protect from light.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Avoid the formation of dust and aerosols.[7]
-
Use non-sparking tools.[7]
-
Prevent fire caused by electrostatic discharge.[7]
-
Avoid contact with skin and eyes.[7]
Experimental Protocols: Stock Solution Preparation
This protocol outlines the steps for preparing a stock solution of this compound.
-
Acclimatization: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. This should be done in a containment device such as a fume hood.
-
Dissolution: Add the appropriate solvent to the vessel containing the weighed this compound.
-
Mixing: Gently swirl or vortex the solution until the compound is fully dissolved.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature.
Disposal Plan
The disposal of this compound and any contaminated materials must adhere to all applicable federal, state, and local regulations for hazardous waste.[9][10]
Waste Segregation and Labeling:
-
All waste contaminated with this compound, including empty containers, used PPE, and disposable labware, should be segregated into dedicated, clearly labeled hazardous waste containers.[11]
-
Use thick, leak-proof plastic bags for solid waste, and label them as "HAZARDOUS DRUG-RELATED WASTES".[9]
Disposal Methods:
-
Do not dispose of this compound in the standard trash or down the drain.
-
Engage a licensed hazardous waste disposal company for the final disposal of the waste, which will likely involve incineration or a secure landfill.[9][11]
-
Maintain a manifest for all hazardous waste generated and disposed of, as required by regulations.[6]
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Zimelidine | C16H17BrN2 | CID 5365247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zimelidine [bionity.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Zimelidine - Wikipedia [en.wikipedia.org]
- 5. 泽麦定 二盐酸盐 solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. medicalwastepros.com [medicalwastepros.com]
- 7. targetmol.com [targetmol.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 11. cleanmanagement.com [cleanmanagement.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
